Dermatan sulfate
Description
Contextualization of Glycosaminoglycans (GAGs) in Biological Systems
Glycosaminoglycans (GAGs) are a family of complex, linear polysaccharides that are fundamental components of the extracellular matrix (ECM) and cell surfaces in all mammalian tissues. numberanalytics.comnih.gov Their inherent structural diversity allows them to participate in a wide array of biological processes. numberanalytics.commdpi.com
GAGs are characterized by their repeating disaccharide units, which typically consist of an amino sugar (either N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (such as glucuronic acid or iduronic acid). numberanalytics.comnumberanalytics.com With the exception of hyaluronic acid, GAGs are typically sulfated at various positions, creating a high degree of structural heterogeneity and a strong negative charge. numberanalytics.comd-nb.info This negative charge is crucial for their ability to interact with a multitude of proteins and other molecules. d-nb.info
Initially considered to be passive structural molecules providing hydration and support to tissues, GAGs are now recognized for their active roles in regulating critical cellular functions. nih.govuzh.ch They are key components of the ECM, contributing to its structural integrity and ability to regulate cell behavior. numberanalytics.com GAGs are involved in cell signaling, proliferation, differentiation, adhesion, and migration. numberanalytics.comnih.gov They achieve this by binding to and modulating the activity of various growth factors, cytokines, chemokines, and enzymes. oup.comfrontiersin.org Furthermore, GAGs play a significant role in processes such as blood coagulation and wound repair. nih.govbioiberica.com
Defining Dermatan Sulfate (B86663) within the Glycosaminoglycan Family
Dermatan sulfate, historically known as chondroitin (B13769445) sulfate B, is a vital GAG found predominantly in the skin, but also in blood vessels, heart valves, tendons, and lungs. bioiberica.comwikipedia.org It is involved in numerous biological processes, including wound healing, blood coagulation, and cellular differentiation and migration. bioiberica.com
The primary structural feature that distinguishes this compound from chondroitin sulfate is the presence of L-iduronic acid (IdoA) in its repeating disaccharide unit, in addition to D-glucuronic acid (GlcA). oup.comfrontiersin.org Chondroitin sulfate is composed of repeating units of GlcA and N-acetylgalactosamine (GalNAc). frontiersin.org In this compound, a significant portion of the GlcA residues are enzymatically converted to IdoA through a process called epimerization. oup.commdpi.com This conversion to the more flexible IdoA residue is a key factor in the biological activity of this compound, influencing its interactions with various proteins. oup.com this compound chains can exist as hybrids with chondroitin sulfate, containing blocks of both IdoA- and GlcA-containing disaccharides. frontiersin.orgnih.gov
The structure of this compound is further diversified by sulfation at different positions. oup.com The GalNAc residue can be sulfated at the C4 and/or C6 positions, and the IdoA residue can be sulfated at the C2 position. oup.comnih.gov This variable sulfation pattern creates a high level of structural complexity, enabling specific interactions with a wide range of proteins. oup.comfrontiersin.org
Like most GAGs, this compound chains are typically found covalently attached to a core protein, forming a structure known as a proteoglycan. frontiersin.orgnih.gov This linkage occurs through a specific tetrasaccharide bridge (xylose-galactose-galactose-glucuronic acid) attached to a serine residue in the core protein. oup.com The resulting this compound proteoglycans (DSPGs) are widely distributed in the extracellular matrix and on cell surfaces. nih.gov
Research Significance of this compound in Advanced Glycobiology
The unique structural features of this compound, particularly the presence of IdoA and its varied sulfation patterns, underpin its significance in glycobiology research. numberanalytics.comoup.com Growing evidence suggests that this compound is a critical modulator of various cellular activities, similar to the more extensively studied heparan sulfate. oup.com
Research has implicated DSPGs in a range of physiological and pathological processes, including cardiovascular disease, cancer, infection, and fibrosis. oup.combioiberica.com For example, this compound plays a role in the coagulation cascade by enhancing the activity of heparin cofactor II, an inhibitor of thrombin. bioiberica.com The interaction between DSPGs like decorin and growth factors such as transforming growth factor-β (TGF-β) highlights their role in cell signaling and tissue development. nih.govresearchgate.net
Furthermore, genetic disorders affecting the biosynthesis of this compound or the core proteins of DSPGs have underscored their indispensable roles in human health. nih.govresearchgate.net These disorders can lead to conditions such as Ehlers-Danlos syndrome, characterized by skin hyperextensibility and joint hypermobility, demonstrating the critical function of this compound in maintaining connective tissue integrity. nih.gov The ongoing investigation into the structure-function relationships of this compound continues to reveal new insights into its diverse biological roles and potential as a therapeutic target. numberanalytics.combioiberica.com
| Feature | Description |
| Basic Structure | Linear polysaccharide composed of repeating disaccharide units. oup.com |
| Disaccharide Unit | N-acetylgalactosamine (GalNAc) and L-iduronic acid (IdoA) or D-glucuronic acid (GlcA). oup.com |
| Key Distinction from Chondroitin Sulfate | Presence of L-iduronic acid (IdoA) due to epimerization of D-glucuronic acid (GlcA). oup.comfrontiersin.org |
| Sulfation Patterns | Sulfation can occur at the C4 and C6 positions of GalNAc and the C2 position of IdoA. oup.com |
| Biological Form | Covalently linked to core proteins to form this compound proteoglycans (DSPGs). nih.gov |
| Examples of DSPGs | Decorin, Biglycan. oup.com |
| Research Area | Key Findings |
| Wound Healing | This compound is an important component of the skin and is actively researched for its role in wound repair. bioiberica.com |
| Blood Coagulation | Enhances the activity of heparin cofactor II, a thrombin inhibitor, by over 1000-fold. bioiberica.com |
| Cellular Processes | Plays a significant role in cell differentiation, morphogenesis, and migration. bioiberica.com |
| Infectious Diseases | Associated with increased resistance to certain infectious diseases. bioiberica.com |
| Cancer Biology | Interacts with growth factors and cytokines involved in cancer formation and progression; structural changes can influence cancer cell behavior. frontiersin.orgbioiberica.com |
| Central Nervous System | High levels of DSPGs are observed during brain development. bioiberica.com |
| Genetic Disorders | Defects in DS biosynthesis are linked to connective tissue disorders like Ehlers-Danlos syndrome. nih.gov |
Centrality in Physiological Processes at the Molecular Level
This compound is a key regulator of numerous cellular activities through its interactions with various proteins. patsnap.com Its ability to bind to growth factors, cytokines, and enzymes makes it a significant modulator of cellular responsiveness in development, homeostasis, and tissue repair. nih.govoup.com
One of the most well-characterized functions of this compound is its role in the coagulation cascade. patsnap.com It significantly enhances the activity of heparin cofactor II (HCII), a serine protease inhibitor that specifically targets thrombin, thereby playing a crucial role in anticoagulation. patsnap.compatsnap.com This interaction is highly specific, with certain sulfation patterns and oligosaccharide lengths exhibiting the highest affinity for HCII. oup.com
This compound is also intimately involved in the assembly and organization of the extracellular matrix. patsnap.com Proteoglycans containing this compound, such as decorin and biglycan, interact with collagen fibrils, influencing their formation and stability. oup.com This interaction is fundamental for maintaining the structural integrity of connective tissues. patsnap.com Furthermore, this compound participates in cell signaling pathways that regulate cell proliferation, migration, and differentiation. patsnap.comsigmaaldrich.com It can modulate the activity of fibroblast growth factors (FGFs) and hepatocyte growth factor (HGF), influencing processes like wound healing and tissue development. oup.comnih.gov
Table 1: Key Physiological Roles of this compound
| Physiological Process | Interacting Molecules | Function | References |
|---|---|---|---|
| Coagulation | Heparin Cofactor II (HCII), Thrombin | Enhances the inhibition of thrombin by HCII, leading to anticoagulation. | oup.com, patsnap.com, patsnap.com |
| Extracellular Matrix Assembly | Collagen, Decorin, Biglycan | Regulates collagen fibrillogenesis and maintains tissue structural integrity. | oup.com, patsnap.com |
| Wound Healing | Fibroblast Growth Factors (FGF-2, FGF-7), Hepatocyte Growth Factor (HGF) | Modulates growth factor activity to promote cell proliferation and migration for tissue repair. | oup.com, patsnap.com, sigmaaldrich.com |
| Cell Signaling | Growth Factors, Cytokines, Chemokines | Acts as a coreceptor or stabilizer for various signaling molecules, influencing cellular responses. | oup.com, patsnap.com |
| Tissue Development | Various growth and differentiation factors | Plays a role in the morphogenesis of skin, cartilage, and aorta. | nih.gov |
Implications in Mechanistic Pathophysiological Studies
Alterations in the structure and metabolism of this compound are implicated in a variety of disease states. nih.govpatsnap.com The accumulation of this compound is a hallmark of several mucopolysaccharidosis (MPS) disorders, which are lysosomal storage diseases resulting from deficiencies in the enzymes responsible for glycosaminoglycan degradation. wikipedia.orgnih.gov For instance, in Sanfilippo disease, the primary defect in heparan sulfate catabolism leads to the secondary accumulation of this compound, which may contribute to the disease's pathology. nih.gov
This compound is also linked to cardiovascular diseases. nih.govoup.com An excess of this compound in the mitral valve is a characteristic feature of myxomatous degeneration, which can lead to mitral valve prolapse and insufficiency. wikipedia.org Furthermore, changes in vascular this compound can impact the antithrombotic activity of HCII. researchgate.net
In the context of cancer, altered expression of this compound proteoglycans in the tumor microenvironment can influence tumor growth, metastasis, and angiogenesis. oup.compatsnap.com The interaction of this compound with growth factors and their receptors can be dysregulated in cancer cells, contributing to their pathological behavior. oup.com
Genetic defects in the enzymes that synthesize this compound lead to a group of connective tissue disorders, including certain types of Ehlers-Danlos syndrome. mdpi.commdpi.com These disorders are characterized by skin hyperextensibility, joint hypermobility, and tissue fragility, underscoring the critical role of this compound in maintaining the integrity of these tissues. mdpi.commdpi.com Glycobiological studies have revealed that mutations in the genes for this compound biosynthetic enzymes result in reduced this compound levels and abnormal collagen fibril assembly. mdpi.comnih.gov
Table 2: this compound in Pathophysiology
| Disease/Condition | Mechanism | Key Findings | References |
|---|---|---|---|
| Mucopolysaccharidoses (MPS) | Accumulation due to deficient lysosomal degradation. | Secondary storage of this compound in Sanfilippo disease contributes to pathology. | wikipedia.org, nih.gov |
| Cardiovascular Disease | Excess accumulation in heart valves; altered vascular function. | Associated with myxomatous mitral valve degeneration and impacts antithrombotic activity. | oup.com, nih.gov, wikipedia.org |
| Cancer | Altered expression in the tumor microenvironment. | Influences tumor growth, metastasis, and cell signaling. | oup.com, patsnap.com |
| Connective Tissue Disorders (e.g., Ehlers-Danlos Syndrome) | Genetic defects in biosynthetic enzymes. | Leads to reduced this compound, impaired collagen fibril assembly, and tissue fragility. | mdpi.com, mdpi.com, nih.gov |
| Fibrosis | Increased deposition in the extracellular matrix. | Contributes to the pathological tissue remodeling seen in fibrotic conditions. | oup.com, plos.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24967-94-0 |
|---|---|
Molecular Formula |
C14H23NO15S |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4-,5-,6+,7+,8-,9+,10-,11-,13-,14-/m1/s1 |
InChI Key |
AVJBPWGFOQAPRH-FWMKGIEWSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Other CAS No. |
24967-94-0 |
physical_description |
Solid |
Synonyms |
eta Heparin beta-Heparin Chondroitin Sulfate B Dermatan Sulfate Sulfate B, Chondroitin Sulfate, Dermatan |
Origin of Product |
United States |
Dermatan Sulfate Biosynthesis and Enzymatic Regulation
Initiation of Glycosaminoglycan Chain Synthesis
The synthesis of dermatan sulfate (B86663), like other glycosaminoglycans (GAGs) such as chondroitin (B13769445) sulfate and heparan sulfate, begins with the assembly of a specific tetrasaccharide linker attached to a serine residue on a core protein. mdpi.com This foundational structure is critical for the subsequent elongation and modification of the GAG chain.
Formation of the Linkage Region Tetrasaccharide
The formation of the linkage region is a stepwise process involving the sequential addition of four specific monosaccharide units: xylose, two galactose residues, and glucuronic acid. kegg.jp This process is catalyzed by a series of specific glycosyltransferases.
The initial step in the biosynthesis of the linkage region is the transfer of a xylose residue from the activated sugar donor, UDP-xylose, to the hydroxyl group of a specific serine residue within the core protein. This reaction is catalyzed by the enzyme xylosyltransferase. There are two known isoforms of this enzyme, xylosyltransferase I (XT-I) and xylosyltransferase II (XT-II). This crucial step takes place in the endoplasmic reticulum.
Following the attachment of xylose, the linkage region is extended in the Golgi apparatus by the sequential addition of two galactose residues and a glucuronic acid residue. The first galactose is added to the xylose by β1,4-galactosyltransferase I (GalT-I). Subsequently, a second galactose is added by β1,3-galactosyltransferase II (GalT-II). The linkage tetrasaccharide is completed by the addition of a glucuronic acid residue by β1,3-glucuronyltransferase I (GlcAT-I). sigmaaldrich.com
Role of Linkage Region Modifying Enzymes
The tetrasaccharide linkage region can undergo further modifications, specifically phosphorylation and sulfation. These modifications play a regulatory role in the subsequent steps of GAG biosynthesis, influencing the efficiency of the process and potentially directing the type of GAG chain that will be synthesized. nih.govnih.gov
The xylose residue within the linkage region can be phosphorylated at the C2 position. This phosphorylation is catalyzed by the Golgi-resident kinase FAM20B. nih.gov Research has shown that this phosphorylation event significantly enhances the activity of galactosyltransferase II (GalT-II), thereby promoting the efficient assembly of the linkage region. nih.gov
This phosphorylation is a transient modification. The phosphate (B84403) group is subsequently removed by a specific phosphatase known as 2-phosphoxylose phosphatase (PXYLP1), which is also located in the Golgi. nih.govnih.gov Dephosphorylation is a prerequisite for the initiation of the repeating disaccharide chain of both chondroitin/dermatan sulfate and heparan sulfate, as the polymerizing enzymes cannot act on a phosphorylated linker. nih.govresearchgate.net This transient phosphorylation acts as a regulatory switch, ensuring the proper formation of the linkage region before chain elongation commences. nih.gov
In addition to phosphorylation, the galactose residues of the linkage region can be sulfated. glycoforum.gr.jp Specifically, 4-O-sulfation of the galactose adjacent to the glucuronic acid and 6-O-sulfation of either galactose residue have been reported in chondroitin and dermatan sulfate linkage regions. glycoforum.gr.jp The enzyme chondroitin 6-O-sulfotransferase-1 (C6ST-1) has been shown to catalyze the 6-O-sulfation of both galactose residues in the linkage region. nih.gov
The sulfation of the linkage region appears to be specific to the biosynthesis of chondroitin and this compound, as it has not been observed in the linkage regions of heparan sulfate or heparin. glycoforum.gr.jp This has led to the hypothesis that sulfation of the linkage region may serve as a signal to direct the subsequent synthesis of a galactosaminoglycan (chondroitin/dermatan sulfate) rather than a glucosaminoglycan (heparan sulfate/heparin). nih.govglycoforum.gr.jp Furthermore, these sulfate modifications can influence the activity of the glycosyltransferases involved in the synthesis of the linkage region itself. nih.gov
Enzyme and Compound Information
| Enzyme/Compound Name | Abbreviation | Function/Description |
| Xylosyltransferase I | XT-I | Catalyzes the transfer of xylose to serine residues of core proteins. |
| Xylosyltransferase II | XT-II | Catalyzes the transfer of xylose to serine residues of core proteins. |
| β1,4-galactosyltransferase I | GalT-I | Adds the first galactose residue to the xylose in the linkage region. |
| β1,3-galactosyltransferase II | GalT-II | Adds the second galactose residue to the first galactose in the linkage region. |
| β1,3-glucuronyltransferase I | GlcAT-I | Adds glucuronic acid to complete the linkage tetrasaccharide. |
| FAM20B | Kinase that phosphorylates the xylose residue in the linkage region. | |
| 2-phosphoxylose phosphatase | PXYLP1 | Dephosphorylates the xylose residue in the linkage region. |
| Chondroitin 6-O-sulfotransferase-1 | C6ST-1 | Catalyzes the 6-O-sulfation of galactose residues in the linkage region. |
| Uridine diphosphate-xylose | UDP-xylose | Activated sugar donor for the initial xylose transfer. |
| Uridine diphosphate-galactose | UDP-galactose | Activated sugar donor for the galactose transfers. |
| Uridine diphosphate-glucuronic acid | UDP-glucuronic acid | Activated sugar donor for the glucuronic acid transfer. |
Polymerization of the this compound Backbone
The foundation of this compound is a linear polysaccharide backbone composed of repeating disaccharide units. This initial polymer is assembled through the sequential addition of sugar residues, a process catalyzed by a series of specific enzymes. kegg.jp The process begins after the formation of a common glycosaminoglycan-protein linker region, a tetrasaccharide (xylose-galactose-galactose-glucuronic acid) covalently attached to a serine residue of a core protein. nih.govkegg.jp
The this compound backbone is initially synthesized as a chondroitin polymer, which consists of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). nih.gov These residues are added in a strict alternating sequence to the non-reducing end of the growing chain. mdpi.com The linkage between these sugar units is specific, forming the structure [-4GlcAβ1-3GalNAcβ1-]n. nih.gov This polymerization process creates the precursor chain that will later be modified to form this compound. nih.gov
The elongation of the polysaccharide chain is managed by a group of enzymes known as glycosyltransferases. These enzymes facilitate the transfer of sugar moieties from activated nucleotide sugar donors (e.g., UDP-GlcA and UDP-GalNAc) to the growing chain. The coordinated action of several distinct glycosyltransferases is essential for the proper assembly of the chondroitin backbone.
The initiation of the repeating disaccharide region is a critical step catalyzed by Chondroitin N-acetylgalactosaminyltransferases (CSGALNACTs). Specifically, CSGALNACT1 (also known as GalNAcT-I) transfers the first GalNAc residue from UDP-GalNAc to the linkage tetrasaccharide. mdpi.com This action establishes the repeating pattern and is distinct from the subsequent elongation activities. nih.gov
The bulk of the chain elongation is carried out by bifunctional enzymes called Chondroitin Synthases (CHSYs), such as CHSY1 and CHSY3. mdpi.com These enzymes possess both β1-3 glucuronyltransferase and β1-4 N-acetylgalactosaminyltransferase activities, enabling them to add both sugars of the repeating disaccharide unit. mdpi.comkegg.jpkegg.jp For efficient polymerization, CHSYs often cooperate with Chondroitin Polymerizing Factors (CHPFs). mdpi.comkegg.jp This interaction forms a polymerase complex that enhances the processivity and rate of chain elongation, resulting in the formation of a long chondroitin polymer. kegg.jp
Glycosyltransferase Activities in Chain Elongation
Post-Polymerization Modifications: Epimerization and Sulfation
The defining characteristic of this compound is the presence of L-iduronic acid (IdoA), which distinguishes it from its precursor, chondroitin sulfate. kegg.jp This transformation occurs after the initial polysaccharide chain has been synthesized. nih.gov This post-polymerization modification is a crucial step in determining the final structure and biological function of the molecule. mdpi.com
The conversion of D-glucuronic acid (GlcA) residues within the newly formed chondroitin backbone to L-iduronic acid (IdoA) is the key modification in this compound biosynthesis. nih.gov This reaction is an epimerization at carbon 5 of the uronic acid sugar ring. The process is catalyzed by enzymes known as this compound epimerases (DSEs), including DSE and DSEL. mdpi.comnih.gov These enzymes act on the GlcA residues of the nascent polymer, resulting in the formation of IdoA-containing disaccharides and creating the characteristic structure of this compound. mdpi.comnih.gov This enzymatic conversion is often coupled with sulfation, another critical post-polymerization modification. mdpi.com
Sulfation Pattern Generation
The generation of specific sulfation patterns along the this compound chain is a key step in creating its structural diversity and functional specificity. This process is carried out by a series of sulfotransferases that add sulfate groups to specific positions on the monosaccharide units.
Dermatan 4-O-sulfotransferase-1 (D4ST1) is a key enzyme in this compound biosynthesis that catalyzes the transfer of a sulfate group to the C-4 position of GalNAc residues. A critical feature of D4ST1 is its high specificity for GalNAc residues that are adjacent to IdoA residues. Its activity is significantly lower towards GalNAc residues flanked by GlcA. This specificity ensures that 4-O-sulfation predominantly occurs in the IdoA-containing regions of the polysaccharide chain.
The activity of D4ST1 is not only specific but also appears to be processive, with the sulfation of one GalNAc residue potentially promoting the sulfation of neighboring GalNAc units within an IdoA block. This contributes to the formation of clusters of 4-O-sulfated GalNAc residues, a common structural motif in mature this compound.
| Enzyme | Substrate | Product | Specificity |
| D4ST1 | GalNAc in [-IdoA-GalNAc-]n | GalNAc-4-O-sulfate | Highly specific for GalNAc adjacent to IdoA |
The 2-O-sulfation of IdoA often occurs in regions that are also 4-O-sulfated on the adjacent GalNAc, leading to the formation of the disulfated disaccharide unit, IdoA(2S)-GalNAc(4S). This highly sulfated motif is a key structural component for the interaction of this compound with various proteins, including growth factors and serpins.
| Enzyme | Substrate | Product | Specificity |
| UST | IdoA in [-IdoA-GalNAc-]n | IdoA-2-O-sulfate | Prefers IdoA over GlcA |
In addition to 4-O-sulfation of GalNAc and 2-O-sulfation of IdoA, other sulfation modifications can occur on the this compound chain. Sulfotransferases that act on the C-6 position of GalNAc have been identified. One such enzyme is N-acetylgalactosamine-4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), which can add a sulfate group to a GalNAc residue that is already 4-O-sulfated, resulting in a disulfated GalNAc(4S,6S) unit. researchgate.net
The presence of these other sulfotransferases adds another layer of complexity to the sulfation patterns of this compound. The specific expression and activity of these enzymes in different cell types and tissues contribute to the generation of tissue-specific this compound structures with distinct biological functions.
| Enzyme | Substrate | Product | Specificity |
| GalNAc4S-6ST | GalNAc-4-O-sulfate | GalNAc-4,6-di-O-sulfate | Acts on 4-O-sulfated GalNAc |
Cellular and Genetic Regulation of this compound Biosynthesis
The production of this compound is a highly regulated process involving specific enzymes whose expression and activity are controlled at multiple levels, from gene transcription to post-translational modifications. This ensures the correct structure and amount of this compound are produced to meet the cell's needs.
Intracellular Localization of Biosynthetic Machinery (Golgi Apparatus)
The biosynthesis of this compound is a spatially organized process that predominantly takes place in the Golgi apparatus. mdpi.comnih.gov This organelle, often referred to as the cell's "post office," is responsible for modifying, sorting, and packaging proteins and lipids for secretion or delivery to other organelles.
The synthesis begins in the endoplasmic reticulum with the formation of a core protein and the attachment of a common tetrasaccharide linker sequence. nih.govfrontiersin.org This initial structure is then transported to the Golgi apparatus. It is within the cis-, medial-, and trans-Golgi cisternae that the chondroitin sulfate backbone is elongated and subsequently modified to form this compound. nih.govbiorxiv.orgnih.gov
Key enzymes involved in this process, including glycosyltransferases, epimerases, and sulfotransferases, are strategically located within the different compartments of the Golgi. biorxiv.orgnih.gov This compartmentalization ensures the sequential and orderly modification of the growing polysaccharide chain. For instance, the enzymes responsible for initiating the chondroitin sulfate chain are found in the earlier Golgi compartments, while the enzymes that convert glucuronic acid to iduronic acid and add sulfate groups, characteristic of this compound, are located in the later Golgi cisternae. nih.govlu.seresearchgate.net This precise localization is critical for the efficient and accurate synthesis of the final this compound structure.
Transcriptional and Translational Control of Biosynthetic Enzymes
The expression of the enzymes essential for this compound biosynthesis is regulated at both the transcriptional and translational levels. This control ensures that the appropriate enzymes are available at the right time and in the correct amounts to synthesize this compound chains with specific structures.
Studies have shown that the transcript levels of key enzymes can be modulated by various factors, such as growth factors. For example, transforming growth factor-beta1 (TGF-β1) has been shown to alter the expression of enzymes involved in this compound synthesis in human lung fibroblasts. oup.comnih.govoup.com Specifically, TGF-β1 treatment leads to a reduction in the activity of chondroitin C-5 epimerase, the enzyme that converts glucuronic acid to iduronic acid, and a decrease in the mRNA levels of dermatan 4-O-sulfotransferase-1 (D4ST-1). nih.govoup.com Conversely, the expression of chondroitin-4-O-sulfotransferase 1 (C4ST-1) is upregulated. nih.govoup.com These changes in gene expression directly impact the structure of the resulting this compound chains.
The coordinated action of these enzymes is crucial. For instance, this compound epimerase 1 (DS-epi1) and D4ST1 have been shown to form complexes within the Golgi, which facilitates the efficient formation of long blocks of sulfated iduronic acid-containing domains. nih.govlu.seresearchgate.net The regulation of the genes encoding these enzymes, DSE and CHST14 respectively, is therefore a critical control point in determining the final structure and function of this compound. nih.govmdpi.com
Impact of Genetic Mutations in Biosynthetic Enzymes on this compound Structure
Genetic mutations in the enzymes responsible for this compound biosynthesis can have profound effects on the structure of the resulting polysaccharide and lead to serious human diseases. These genetic defects, often inherited in an autosomal recessive manner, can result in a partial or complete loss of enzyme function, leading to the production of abnormal this compound or a complete lack thereof. researchgate.netnih.govmdpi.comresearchgate.net
Mutations in the CHST14 gene, which encodes dermatan 4-O-sulfotransferase 1 (D4ST1), are a primary cause of musculocontractural Ehlers-Danlos syndrome (mcEDS). plos.orgmdpi.complos.orgnih.govnih.govgenecards.org D4ST1 is responsible for the 4-O-sulfation of N-acetylgalactosamine (GalNAc) residues that are adjacent to iduronic acid. mdpi.complos.orgnih.gov This sulfation step is critical as it "locks" the uronic acid in the iduronic acid configuration, preventing it from reverting to glucuronic acid. mdpi.complos.orgoup.com In the absence of functional D4ST1, this sulfation does not occur, leading to a significant reduction or complete absence of this compound. researchgate.netnih.gov Instead, the precursor chondroitin sulfate chain may be produced. plos.org
Similarly, mutations in the DSE gene, which encodes this compound epimerase 1 (DS-epi1), also cause mcEDS. mdpi.comoup.comehlersdanlosnews.commdpi.com DS-epi1 catalyzes the conversion of D-glucuronic acid to L-iduronic acid, the defining feature of this compound. nih.govnih.govoup.com Loss-of-function mutations in DSE lead to a decreased production of iduronic acid, resulting in this compound chains with an altered structure and reduced functionality. oup.comnih.gov Interestingly, patients with DSE mutations may have a milder phenotype compared to those with CHST14 mutations, possibly due to some residual enzyme activity or the presence of a second epimerase, DSE2. ehlersdanlosnews.com
Mutations in genes encoding enzymes involved in the synthesis of the common glycosaminoglycan linker region, such as B4GALT7 and B3GALT6, can also impact this compound synthesis and lead to disorders with overlapping clinical features with mcEDS. nih.govmdpi.com
Table of Key Biosynthetic Enzymes and Associated Genetic Disorders
| Enzyme | Gene | Function in this compound Biosynthesis | Associated Genetic Disorder |
|---|---|---|---|
| Dermatan 4-O-sulfotransferase 1 (D4ST1) | CHST14 | Catalyzes the 4-O-sulfation of N-acetylgalactosamine (GalNAc) adjacent to iduronic acid. mdpi.complos.orgnih.gov | Musculocontractural Ehlers-Danlos Syndrome (mcEDS-CHST14) plos.orgmdpi.complos.orgnih.govnih.govgenecards.org |
| This compound epimerase 1 (DS-epi1) | DSE | Converts D-glucuronic acid to L-iduronic acid. nih.govnih.govoup.com | Musculocontractural Ehlers-Danlos Syndrome (mcEDS-DSE) mdpi.comoup.comehlersdanlosnews.commdpi.com |
| This compound epimerase 2 (DS-epi2) | DSEL | Also converts D-glucuronic acid to L-iduronic acid, with high expression in the brain. mdpi.commdpi.com | Bipolar Disorder mdpi.com |
| β1,4-galactosyltransferase 7 (GalT-I) | B4GALT7 | Adds the first galactose residue in the common linker region. mdpi.comnih.gov | Ehlers-Danlos Syndrome, Progeroid Type nih.govmdpi.com |
Structural Heterogeneity and Biophysical Characterization of Dermatan Sulfate
Disaccharide Compositional Analysis
The basic backbone of dermatan sulfate (B86663) is composed of repeating disaccharide units of an uronic acid linked to N-acetyl-D-galactosamine (GalNAc). researchgate.netnumberanalytics.com The identity of the uronic acid and the sulfation of the GalNAc residue are key sources of structural variation.
Dermatan sulfate is structurally related to chondroitin (B13769445) sulfate (CS), which contains D-glucuronic acid (GlcA) as its uronic acid component. frontiersin.orgfrontiersin.org During the biosynthesis of this compound, GlcA residues within the precursor chondroitin chain are converted to their C-5 epimer, L-iduronic acid (IdoA), by the action of enzymes called DS-epimerases. mdpi.comglycoforum.gr.jp This epimerization process is often incomplete, resulting in hybrid chains that contain both GlcA and IdoA residues. frontiersin.orgglycoforum.gr.jp
The ratio of IdoA to GlcA is a significant feature of this compound's heterogeneity and varies widely depending on the tissue source, animal species, and developmental stage. jscimedcentral.commdpi.com For instance, the conversion of GlcA to IdoA can range from a single residue to nearly 100% of the uronic acid content in a given chain. researchgate.netplos.org This variability gives rise to copolymeric CS/DS chains with distinct structural domains. nih.gov In mice genetically engineered to lack DS epimerase enzymes, IdoA was completely absent, highlighting the enzymatic control over this compositional aspect. plos.org
Further structural complexity arises from the sulfation of the N-acetylgalactosamine (GalNAc) residues. Sulfate groups can be added at different positions, primarily at the 4-O and 6-O positions. frontiersin.orgjscimedcentral.com This process is catalyzed by specific sulfotransferases. frontiersin.org Dermatan 4-O-sulfotransferase 1 (D4ST1) is a key enzyme that adds a sulfate group to the C-4 position of GalNAc residues. mdpi.com
The sulfation pattern of GalNAc is not random and contributes significantly to the structural diversity of the this compound chain. While 4-O-sulfation is predominant in this compound, 6-O-sulfation also occurs. mdpi.comnih.gov Moreover, disulfated GalNAc residues, such as N-acetylgalactosamine(4,6-O-disulfate), have been identified, adding another layer of complexity. portlandpress.comoup.com The combination of different sulfation patterns on GalNAc within a single polysaccharide chain generates enormous microheterogeneity. portlandpress.com
| Sulfation Pattern | Abbreviation | Description |
|---|---|---|
| 4-O-sulfation | 4S | A sulfate group is attached to the C-4 position of the GalNAc residue. mdpi.com |
| 6-O-sulfation | 6S | A sulfate group is attached to the C-6 position of the GalNAc residue. portlandpress.com |
| 4,6-O-disulfation | 4S,6S | Sulfate groups are attached to both the C-4 and C-6 positions of the GalNAc residue. portlandpress.comoup.com |
Sequence Analysis and Sulfation Pattern Determination
The specific arrangement of uronic acids and sulfated GalNAc residues creates distinct sequences or motifs along the this compound chain, which are critical for its biological activities.
The combination of IdoA or GlcA with variously sulfated GalNAc residues, along with potential sulfation on the uronic acid itself, generates a variety of disaccharide units. portlandpress.com These units are often designated with specific letter codes. For example, the most common repeating disaccharide in this compound is IdoA-GalNAc(4S), referred to as the iA unit. glycoforum.gr.jp Another significant motif is the iB unit, which consists of a 2-O-sulfated IdoA and a 4-O-sulfated GalNAc [IdoA(2S)-GalNAc(4S)]. glycoforum.gr.jpsigmaaldrich.com
Advanced analytical techniques like tandem mass spectrometry have been instrumental in identifying these specific motifs. nih.govnih.gov Research has identified over-, regular, and under-sulfated regions within this compound chains. nih.govresearchgate.net One functionally important motif is the hexasaccharide [-IdoA(2-O-sulfate)-GalNAc(4-O-sulfate)-]₃, which has been identified as the minimal fragment of this compound that binds with high affinity to heparin cofactor II, an inhibitor of blood coagulation enzymes. mdpi.com
| Disaccharide Unit | Structure | Description |
|---|---|---|
| iO | IdoA-GalNAc | Unsulfated iduronic acid-containing unit. portlandpress.com |
| iA | IdoA-GalNAc(4S) | Contains a 4-O-sulfated GalNAc. glycoforum.gr.jp |
| iB | IdoA(2S)-GalNAc(4S) | Contains a 2-O-sulfated IdoA and a 4-O-sulfated GalNAc. glycoforum.gr.jpsigmaaldrich.com |
| iC | IdoA-GalNAc(6S) | Contains a 6-O-sulfated GalNAc. portlandpress.com |
| iD | IdoA(2S)-GalNAc(6S) | Contains a 2-O-sulfated IdoA and a 6-O-sulfated GalNAc. portlandpress.com |
| iE | IdoA-GalNAc(4S,6S) | Contains a 4,6-O-disulfated GalNAc. glycoforum.gr.jpportlandpress.com |
The distribution of IdoA and sulfated residues along the this compound chain is non-uniform. IdoA residues can be found in several arrangements: clustered together in "blocks" of six or more consecutive residues, as single isolated units interspersed within stretches of GlcA, or in alternating sequences with GlcA. researchgate.netplos.org The formation of these IdoA-rich blocks is thought to depend on the coordinated action of DS-epimerases and dermatan-specific 4-O-sulfotransferase 1 (D4ST1). researchgate.net
Similarly, sulfation is not evenly distributed, leading to the formation of domains with distinct sulfation patterns. nih.gov For example, IdoA-rich blocks are typically 4-O-sulfated and are substrates for subsequent 2-O-sulfation, leading to the formation of consecutive iB structures. researchgate.net In contrast, these IdoA blocks are generally not found with 6-O-sulfated GalNAc. researchgate.net This creates mature CS/DS chains that consist of blocks with varying ratios of GlcA to IdoA and differing patterns and densities of sulfation. nih.gov
Chain Length Polydispersity
In addition to compositional and sequential heterogeneity, this compound chains exhibit significant polydispersity in their length and molecular weight. nih.govrsc.orgnih.gov The number of repeating disaccharide units can vary considerably, leading to a range of chain sizes. Studies have reported this compound chains consisting of 50 to 200 repeating disaccharides, mdpi.commdpi.com while others have characterized chains with 14 to 40 saccharide residues. rpi.edu
This variation is reflected in the wide range of reported molecular weights, typically from 15 to 40 kDa. numberanalytics.com Analysis of this compound from some sources has shown a heterogeneous molecular weight distribution ranging from as low as 1,500 to 10,000 Daltons. nih.gov This polydispersity in chain length, combined with the other structural variations, contributes to the immense complexity and functional diversity of this compound proteoglycans. nih.gov
Determinants of this compound Chain Elongation and Termination
The biosynthesis of this compound involves the elongation of a polysaccharide chain through the sequential addition of monosaccharides. frontiersin.org The process is initiated on a core protein and involves multiple glycosyltransferases. frontiersin.orgopenbiochemistryjournal.com The elongation of the chondroitin sulfate (CS) precursor chain is carried out by enzymes with dual glycosyltransferase activities, such as chondroitin synthase (CHSY). frontiersin.org
The termination of chain elongation is a regulated process. Specific sulfation patterns are thought to play a role in signaling the cessation of polymerization. openbiochemistryjournal.com For instance, the 4,6-O-disulfation of N-acetylgalactosamine (GalNAc) residues at the non-reducing end of the chain has been implicated in terminating the elongation of CS/DS chains. caldic.com
The conversion of D-glucuronic acid (GlcA) to IdoA is a critical modification in DS biosynthesis, catalyzed by DS-epimerases (DSEs). frontiersin.orgmdpi.com This epimerization often occurs concurrently with or after the initial chain elongation. mdpi.com The presence of IdoA residues, a hallmark of this compound, contributes significantly to the flexibility of the polysaccharide chain. nih.gov The process is further complicated by the action of various sulfotransferases that add sulfate groups at specific positions, creating a diverse set of structures within a single DS chain. frontiersin.orgjscimedcentral.com
| Enzyme/Factor | Role in DS Chain Elongation and Termination |
| Chondroitin Synthase (CHSY) | Possesses dual enzymatic activity for chain elongation. frontiersin.org |
| GalNAc4S-6ST | Involved in 4,6-O-disulfation of terminal GalNAc, potentially signaling chain termination. caldic.com |
| DS-epimerases (DSE1 and DSE2) | Catalyze the conversion of GlcA to IdoA, a key step in DS formation. frontiersin.orgmdpi.com |
| Sulfotransferases | Add sulfate groups, influencing chain structure and potentially termination. frontiersin.orgjscimedcentral.com |
Influence of Molecular Weight on Biological Activity
The molecular weight of this compound, which typically ranges from 15 to 40 kDa, is a critical factor influencing its biological activities. numberanalytics.com Different biological functions often require DS chains of a specific minimum length.
For example, the ability of this compound to promote the activity of fibroblast growth factor-2 (FGF-2) and FGF-7 requires a minimum oligosaccharide structure. sigmaaldrich.com Specifically, an octasaccharide is needed for FGF-2 activation, while a decasaccharide is necessary for FGF-7. sigmaaldrich.com Similarly, studies on the interaction between heparin (a related GAG) and interleukin-12 (B1171171) have shown that only heparin molecules longer than an octasaccharide can enhance its activity. frontiersin.org
The molecular weight of DS can also be altered after physiological events, such as oral administration. Studies have shown that after oral intake, this compound is partially depolymerized, resulting in a range of lower molecular weight species being detected in the blood, with a significant portion around 7,500 Da. thieme-connect.com This indicates that the biological effects of orally administered DS may be mediated by these smaller fragments.
| Biological Activity | Minimum DS/GAG Length Requirement |
| FGF-2 Activation | Octasaccharide sigmaaldrich.com |
| FGF-7 Activation | Decasaccharide sigmaaldrich.com |
| Interleukin-12 Activity Enhancement (by Heparin) | > Octasaccharide frontiersin.org |
Conformational Analysis and Three-Dimensional Structure
The three-dimensional structure and conformational flexibility of this compound are key to its ability to interact with a wide array of proteins and modulate their functions. lu.senumberanalytics.com
Flexibility of Glycosidic Linkages
The glycosidic linkages connecting the monosaccharide units in this compound chains exhibit a degree of flexibility. nih.gov Molecular dynamics simulations have shown that the GalNAc(β1→4)GlcA/IdoA linkage is generally more flexible than the GlcA/IdoA(α1→3)GalNAc linkage. mdpi.commdpi.com This flexibility allows the DS chain to adopt various conformations, which is crucial for its interactions with different binding partners. mdpi.comscispace.com
The presence of IdoA residues is a major contributor to the conformational adaptability of this compound. nih.gov Unlike the more rigid GlcA residue, which predominantly exists in a 4C1 chair conformation, the IdoA residue can exist in equilibrium between the 1C4 chair, the 2S0 skew-boat, and the 4C1 chair conformations. lu.senih.govnih.gov This conformational plasticity of IdoA residues imparts significant flexibility to the entire polysaccharide chain. nih.gov
Studies using NMR spectroscopy and molecular modeling have confirmed the moderate flexibility of the glycosidic linkages in this compound oligosaccharides. nih.gov For instance, in a dermatan-derived tetrasaccharide, the central disaccharide linkage was found to be more flexible than the others. nih.gov
Impact of Sulfation and Iduronic Acid Content on Conformation
An increase in the degree of sulfation tends to make the this compound structure more rigid and linear. nih.govresearchgate.net Molecular dynamics simulations have revealed that with higher sulfation, the flexibility of the IdoA ring, specifically the flip between chair conformations, is reduced. nih.gov This increased rigidity is accompanied by the formation of more stable hydrogen-bond networks, often mediated by water molecules, which further stabilize the linear conformation. nih.gov
Conversely, the presence of IdoA residues, particularly in blocks, introduces flexibility into the chain. nih.gov This flexibility is essential for the specific binding of DS to various proteins, including growth factors and coagulation factors. lu.seacs.org The conformational state of the IdoA residue is influenced by the sulfation of both the IdoA itself and the neighboring GalNAc residue. lu.se The ability of the IdoA residue to adopt different conformations allows the DS chain to present its sulfate groups in various spatial arrangements, facilitating specific molecular recognition events. nih.govacs.org
| Structural Feature | Impact on Conformation |
| Increased Sulfation | Leads to a more rigid and linear structure. nih.govresearchgate.net |
| High Iduronic Acid Content | Increases chain flexibility and conformational adaptability. nih.gov |
| IdoA Ring Pucker | Exists in equilibrium between 1C4, 2S0, and 4C1 conformations, contributing to flexibility. lu.senih.govnih.gov |
| Glycosidic Linkages | Exhibit moderate flexibility, particularly the GalNAc(β1→4)IdoA linkage. nih.govmdpi.com |
Enzymatic and Cellular Degradation of Dermatan Sulfate
Lysosomal Catabolism Pathways
The primary site for dermatan sulfate (B86663) degradation is the lysosome, an organelle filled with various hydrolytic enzymes. The process is characterized by a stepwise enzymatic cascade that removes individual sulfate groups and sugar residues from the non-reducing end of the glycosaminoglycan (GAG) chain. nih.govpnas.org
Stepwise Action of Glycosidases and Sulfatases
The degradation of dermatan sulfate within lysosomes is a systematic process involving a series of exo-hydrolases, specifically glycosidases and sulfatases. oup.com These enzymes work in a coordinated and sequential manner to break down the polysaccharide from its non-reducing end. glycoforum.gr.jp The process for this compound oligosaccharides is similar to that of chondroitin (B13769445) sulfate oligosaccharides. glycoforum.gr.jp
The key enzymes involved in the lysosomal catabolism of this compound include:
It is important to note that the degradation is sequential; the action of one enzyme is a prerequisite for the next in the cascade. oup.com For instance, a sulfatase must typically act before a glycosidase can cleave the corresponding sugar residue.
| Enzyme | Action |
|---|---|
| Iduronate-2-sulfatase (IDS) | Removes 2-O-sulfate groups from iduronic acid residues. |
| α-L-iduronidase (IDUA) | Cleaves terminal non-sulfated iduronic acid residues. |
| N-acetylgalactosamine-4-sulfatase (Arylsulfatase B) | Removes 4-O-sulfate groups from N-acetylgalactosamine residues. |
This table outlines the key lysosomal enzymes involved in the stepwise degradation of this compound and their specific actions.
Molecular Defects in Lysosomal Storage Disorders Affecting this compound Turnover
Genetic deficiencies in the enzymes responsible for this compound degradation lead to a group of metabolic disorders known as mucopolysaccharidoses (MPS). orthobullets.commedscape.com In these conditions, the absence or malfunction of a specific lysosomal enzyme disrupts the stepwise catabolism, resulting in the accumulation of undegraded or partially degraded this compound within lysosomes. mayocliniclabs.comtestcatalog.org This storage interferes with normal cellular function and leads to a wide range of clinical manifestations. mayocliniclabs.comtestcatalog.org
Several types of MPS are directly associated with defects in this compound degradation:
In some cases, the accumulation of one type of GAG can secondarily inhibit the degradation of another. For example, in Sanfilippo disease (MPS III), the primary storage of heparan sulfate can inhibit the activity of iduronate 2-sulfatase, leading to a secondary accumulation of this compound. nih.govmdpi.com
| Disorder Name | Deficient Enzyme | Accumulated Glycosaminoglycan(s) |
|---|---|---|
| Mucopolysaccharidosis I (MPS I) | α-L-iduronidase | This compound, Heparan sulfate |
| Mucopolysaccharidosis II (Hunter Syndrome) | Iduronate-2-sulfatase | This compound, Heparan sulfate |
| Mucopolysaccharidosis VI (Maroteaux-Lamy Syndrome) | N-acetylgalactosamine-4-sulfatase (Arylsulfatase B) | This compound |
| Mucopolysaccharidosis VII (Sly Syndrome) | β-glucuronidase | This compound, Heparan sulfate, Chondroitin-4,6-sulfates |
This table summarizes the lysosomal storage disorders directly affecting this compound turnover, the deficient enzyme, and the resulting accumulated glycosaminoglycans.
Extracellular and Cell Surface Degradation Mechanisms
While the majority of this compound degradation occurs within the lysosomes, there are also enzymatic activities present in the extracellular matrix and at the cell surface that contribute to its remodeling.
Chondroitinase Activities in Tissue Remodeling
Chondroitinases are enzymes that can cleave the glycosidic bonds within chondroitin sulfate and this compound chains. While primarily found in bacteria, chondroitinase-like activities have been identified in mammalian tissues. These enzymes are thought to play a role in tissue remodeling processes such as development, wound healing, and pathological conditions like cancer and arthritis. Their ability to degrade this compound in the extracellular matrix can modulate the structural integrity of tissues and release bioactive fragments.
Role of Other Glycosaminoglycan-Degrading Enzymes
Other enzymes involved in the degradation of glycosaminoglycans can also have an impact on this compound. For instance, hyaluronidases, which are endo-β-N-acetylhexosaminidases, can cleave the long chains of chondroitin sulfate and potentially this compound into smaller oligosaccharides. glycoforum.gr.jp These smaller fragments can then be taken up by cells for complete degradation within the lysosomes. The concerted action of these extracellular and cell surface enzymes facilitates the turnover and remodeling of the extracellular matrix where this compound is a key component.
Dermatan Sulfate Protein Interactions and Molecular Mechanisms
Binding Kinetics and Thermodynamics of Dermatan Sulfate-Protein Complexes
The interaction between dermatan sulfate (B86663) and proteins is a dynamic process characterized by specific binding kinetics and thermodynamic profiles. These interactions are fundamental to the biological functions of DS, ranging from coagulation to cell signaling. oup.comjscimedcentral.com The binding is primarily driven by ionic interactions between the negatively charged sulfate and carboxyl groups of DS and positively charged amino acid residues on the protein surface. portlandpress.com However, hydrogen bonds, van der Waals forces, and the specific arrangement of protein binding sites also contribute significantly to the affinity and specificity of the complex. nih.govrsc.org
The affinity and specificity of DS-protein interactions are quantified using various biophysical techniques. Affinity chromatography is a common method used to identify and isolate proteins that bind to immobilized DS chains. oup.com More quantitative methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding kinetics and thermodynamics. nih.govrsc.org SPR measures the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. nih.gov
Studies have revealed a wide range of affinities for DS-protein interactions, underscoring the specificity of these pairings. For instance, the interaction between hepatocyte growth factor/scatter factor (HGF/SF) and DS has a measured K_D of 19.7 nM. researchgate.netopenrepository.com A particularly strong, biologically relevant interaction was observed between HGF/SF and ascidian DS, with a K_D of approximately 1 nM. researchgate.netnih.gov Another well-characterized interaction is between DS and heparin cofactor II (HCII), a serpin that inhibits thrombin. oup.comjscimedcentral.com A specific hexasaccharide fragment of DS binds to HCII with high affinity, accelerating thrombin inhibition by about 1000-fold. mdpi.comacs.org
| Protein | This compound Source/Type | Affinity (K_D) | Measurement Technique |
|---|---|---|---|
| Hepatocyte Growth Factor (HGF/SF) | General | 19.7 nM | Biosensor (SPR) |
| Hepatocyte Growth Factor (HGF/SF) | Ascidian | ~1 nM | Biosensor (SPR) |
| Heparin Cofactor II (HCII) | High-affinity hexasaccharide | High | Not specified |
| Transglutaminase 2 (TG2) | Biglycan DS | Lower than fascia DS/CS | Surface Plasmon Resonance (SPR) |
The table above provides examples of measured binding affinities for various this compound-protein complexes. The data is based on findings from cited research articles. researchgate.netnih.govacs.orgplos.org
The presence of IdoA, the C-5 epimer of D-glucuronic acid (GlcA), confers significant conformational flexibility to the DS chain, which is crucial for its binding potential. nih.govmdpi.com This flexibility allows the chain to adapt its shape to fit precisely into the binding sites of target proteins.
Sulfation patterns are a major factor in determining binding specificity. numberanalytics.com The position and degree of sulfation create unique recognition motifs for proteins.
4-O-Sulfation: N-acetylgalactosamine (GalNAc) is commonly sulfated at the C4 position in DS. This modification is essential for the activity of certain growth factors, such as FGF-7. sigmaaldrich.comcapes.gov.br
2-O-Sulfation: IdoA residues can be sulfated at the C2 position. This, often in combination with 4-O-sulfation of the adjacent GalNAc, creates a highly sulfated motif [-IdoA(2-O-sulfate)-GalNAc(4-O-sulfate)-] that is recognized with high affinity by proteins like heparin cofactor II. mdpi.comscielo.br
6-O-Sulfation: While less common than 4-O-sulfation in mammalian DS, 6-O-sulfated structures can also mediate specific protein interactions. frontiersin.org
Disulfated Units: The presence of di-sulfated disaccharides, such as those containing 2,4-O-sulfation, has been strongly correlated with the ability of DS to bind to proteins like Platelet-Derived Growth Factor BB (PDGF-BB). dupuytrens.org
The length of the DS chain is also critical; a minimal chain length is often required to span the binding site on a protein and achieve a stable interaction. frontiersin.org For example, the minimal DS fragment that binds HCII is a hexasaccharide, while an octasaccharide is required for HGF binding. oup.commdpi.com
| Structural Feature | Interacting Protein | Effect on Binding |
|---|---|---|
| Iduronic Acid (IdoA) Content | Various (e.g., HGF) | Increases chain flexibility and binding potential. nih.gov Essential for HGF binding. nih.gov |
| 4-O-Sulfation | FGF-2, FGF-7 | Required for FGF-dependent cell proliferation. sigmaaldrich.com |
| 2-O, 4-O Disulfation (iB units) | Heparin Cofactor II (HCII) | Creates high-affinity binding site. mdpi.comscielo.br |
| 2-O, 4-O Disulfation | PDGF-BB | Strongly related to high-affinity binding. dupuytrens.org |
| Minimal Octasaccharide | FGF-2 | Required for binding. sigmaaldrich.com |
| Minimal Decasaccharide | FGF-7 | Required for binding. sigmaaldrich.com |
| Minimal Octasaccharide | HGF/SF | Required for binding. oup.com |
This table summarizes the influence of specific this compound structural features on its interaction with various proteins, based on published research. sigmaaldrich.comnih.govoup.commdpi.comscielo.brdupuytrens.org
This compound Interactions with Growth Factors
This compound is a key regulator of growth factor activity. mdpi.com By binding to growth factors, DS can protect them from proteolytic degradation, localize their activity, and facilitate their interaction with cell surface receptors, thereby forming a ternary signaling complex. oup.commdpi.com
This compound interacts with several members of the FGF family, although these interactions are highly specific. oup.com Notably, FGF-2 (basic FGF) and FGF-7 (keratinocyte growth factor) have been shown to bind and be activated by DS. oup.comcapes.gov.br
For FGF-7, DS is considered its principal physiological cofactor, being superior to heparan sulfate (HS) in promoting FGF-7-dependent cell proliferation. capes.gov.brnih.gov The interaction requires a decasaccharide DS structure and is dependent on 4-O-sulfation. sigmaaldrich.com DS enables FGF-7 to bind its specific receptor (FGFR2 IIIb) and activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. sigmaaldrich.comcapes.gov.br
The interaction with FGF-2 has also been studied, with an octasaccharide being the minimal DS size required for binding. sigmaaldrich.comoup.com This binding can potentiate FGF-2-mediated cellular proliferation. oup.com In contrast, the activity of other FGFs, like FGF-1, is not significantly supported by DS. capes.gov.br This highlights the specificity determined by both the growth factor and the fine structure of the GAG chain.
Hepatocyte growth factor (HGF), also known as scatter factor (SF), is a potent mitogen involved in morphogenesis, tissue regeneration, and angiogenesis. oup.com HGF binds to both DS and HS, though the interaction with DS can be of very high affinity, with K_D values as low as 1 nM reported for ascidian DS. oup.comnih.gov The binding is dependent on the degree of sulfation and requires a minimal octasaccharide structure containing IdoA residues. nih.govoup.com The DS chain of the proteoglycan endocan can bind and activate HGF, promoting tumor cell motility and proliferation. frontiersin.org
DS also interacts with other neurotrophic factors, modulating their activity in the nervous system. mdpi.com Highly sulfated DS structures have been shown to promote neurite outgrowth, an activity that may be mediated by factors including:
Pleiotrophin (PTN) mdpi.comnih.gov
Brain-Derived Neurotrophic Factor (BDNF) mdpi.com
Glial Cell Line-Derived Neurotrophic Factor (GDNF) mdpi.com
NMR studies on the interaction between DS tetrasaccharides and PTN indicate that the binding is compatible with multiple binding modes and that the presence of IdoA (versus GlcA) is not a critical determinant for this specific interaction, in contrast to HGF. nih.gov
A key mechanism by which DS modulates growth factor signaling is by influencing their stability and presentation to high-affinity cell surface receptors. oup.commdpi.com GAG binding can protect growth factors from proteolytic cleavage, thereby increasing their local concentration and half-life in the extracellular environment. dupuytrens.orgmdpi.com
Furthermore, DS acts as a co-receptor, facilitating the formation of a ternary complex consisting of the growth factor, the GAG chain, and the primary signaling receptor (e.g., an FGFR or HGF's receptor, Met). oup.com This complex is often necessary for efficient receptor dimerization and activation, which initiates intracellular signaling cascades. oup.comcapes.gov.br For example, DS promotes the binding of FGF-7 to its receptor, FGFR2 IIIb, which is a prerequisite for signal transduction. capes.gov.brnih.gov This "presentation" mechanism ensures that the growth factor signal is transduced efficiently and specifically at the cell surface.
This compound and Chemokine Binding
This compound (DS), a complex glycosaminoglycan (GAG) found on the cell surface and in the extracellular matrix (ECM), plays a significant role in modulating the inflammatory response through its interaction with chemokines. frontiersin.orgnih.gov These small chemoattractant cytokines direct the migration of leukocytes, and their function is intricately linked to their binding to GAGs. nih.govfrontiersin.org This interaction is not merely an electrostatic phenomenon but involves specific structural features of both the chemokine and the GAG chain, leading to functional consequences for cell recruitment. frontiersin.orgnih.gov
Specificity for C-C and C-X-C Chemokine Ligands
This compound exhibits selective binding affinities for various chemokines, which are broadly classified into C-C and C-X-C subfamilies based on the arrangement of their conserved cysteine residues. pnas.org The binding specificity is influenced by the chemokine's primary sequence, its three-dimensional structure, and the unique structural characteristics of the DS chain, particularly the presence and sulfation pattern of its L-iduronic acid (IdoA) residues. oup.comrsc.org
Initial investigations into GAG-binding proteins identified consensus sequences rich in basic amino acids (B) interspersed with hydropathic residues (X), such as XBBXBX and XBBBXXBX. frontiersin.orgnih.gov However, subsequent research has shown that the interaction is more complex, also involving hydrogen bonds, hydrophobic interactions, and the specific spatial arrangement of amino acids. frontiersin.orgnih.gov
The binding affinity of DS varies significantly between different chemokines:
C-C Chemokines : For C-C motif chemokine ligand 5 (CCL5), also known as RANTES, the binding preference among GAGs is heparin > this compound > heparan sulfate (HS) = chondroitin (B13769445) sulfate (CS). frontiersin.orgoup.com The presence of IdoA in DS is considered a key factor for this relatively strong interaction compared to CS. oup.com In contrast, for C-C motif chemokine ligand 2 (CCL2), or monocyte chemoattractant protein-1 (MCP-1), the binding affinity for DS is lower than for heparin and HS. frontiersin.org
C-X-C Chemokines : Neutrophil-activating C-X-C chemokines like CXCL1, CXCL5, and CXCL8 (Interleukin-8) generally show a lower affinity for DS compared to heparan sulfate. nih.govfrontiersin.orgnih.govatsjournals.org For CXCL8 and CCL2, the binding preference is reported as heparin > HS > CS > DS. frontiersin.org Studies using solution NMR spectroscopy on CXCL1 and CXCL5 confirmed that while they bind to DS, the affinity is weaker than for HS. nih.govnih.govamericanelements.com
This selectivity suggests that the specific composition and structure of GAGs like this compound within a particular tissue can influence which chemokines are retained and presented, thereby shaping the nature of the local immune response. atsjournals.org
Table 1: Relative Binding Affinity of Select Chemokines for this compound
| Chemokine (Subfamily) | Common Name | Relative Binding Affinity Order | Reference(s) |
|---|---|---|---|
| CCL5 (C-C) | RANTES | Heparin > This compound > Heparan Sulfate = Chondroitin Sulfate | oup.com, frontiersin.org |
| CCL2 (C-C) | MCP-1 | Heparin > Heparan Sulfate > Chondroitin Sulfate > This compound | frontiersin.org |
| CXCL8 (C-X-C) | IL-8 | Heparin > Heparan Sulfate > Chondroitin Sulfate > This compound | frontiersin.org, atsjournals.org |
| CXCL1 (C-X-C) | GRO-α | Lower affinity for This compound compared to Heparan Sulfate | nih.gov, nih.gov |
| CXCL5 (C-X-C) | ENA-78 | Lower affinity for This compound compared to Heparan Sulfate | nih.gov, nih.gov |
Impact on Chemokine Gradients and Leukocyte Recruitment Mechanisms
The interaction between this compound and chemokines is critical for the process of leukocyte recruitment during inflammation. nih.govfmu.ac.jp By binding to GAGs on endothelial cell surfaces and within the ECM, chemokines are immobilized, which is essential for two key functions: preventing their diffusion into the bloodstream and establishing stable, localized concentration gradients. frontiersin.orgatsjournals.org These tissue-bound gradients act as haptotactic cues, providing directional information for migrating leukocytes to follow toward a site of injury or infection. frontiersin.orgpnas.orgaai.org
The role of DS in this process includes:
Gradient Formation : By tethering chemokines, DS helps create the gradients necessary for directed cell migration. oup.comfmu.ac.jp The kinetics of this interaction may also be important; chemokines that associate and dissociate from GAGs at different rates could form distinct spatiotemporal gradients, adding another layer of regulatory control. frontiersin.org Studies on CCL5 have shown that its interaction with GAGs can lead to liquid-liquid phase separation, a mechanism that can establish a chemokine gradient. elifesciences.org
Leukocyte Rolling and Adhesion : Beyond gradient formation, DS can directly participate in the initial steps of leukocyte extravasation. Research indicates that DS can bind to P-selectin on activated endothelial cells. scielo.br This interaction can modulate the function of selectins, which are crucial for mediating the initial "rolling" of leukocytes along the blood vessel wall, a prerequisite for their firm adhesion and subsequent transmigration into the tissue. scielo.brcapes.gov.br In some contexts, DS has been shown to inhibit P-selectin function, thereby attenuating leukocyte recruitment. scielo.brfrontiersin.org Furthermore, DS may promote inflammation by inducing the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells. capes.gov.br
Modulation of Chemokine Activity : The binding of chemokines to GAGs is not just for localization. There is evidence that GAGs can play an active role in modulating chemokine signaling. pnas.org For instance, while heparan sulfate has been shown to support chemokine-induced cellular responses, this compound has been observed to inhibit the calcium mobilization induced by certain chemokines, suggesting it can fine-tune the cellular response. pnas.org
Although less studied in this context than heparan sulfate, this compound is an important contributor to the complex system that regulates chemokine presentation and leukocyte trafficking during inflammatory events. nih.gov
Interactions with Coagulation Factors and Serine Protease Inhibitors
This compound is a key modulator of the coagulation cascade, primarily through its interactions with specific serine protease inhibitors (serpins) and components of the protein C pathway.
Mechanism of Heparin Cofactor II Activation
One of the most well-characterized functions of this compound is its ability to potently accelerate the activity of heparin cofactor II (HCII), a serpin that specifically inhibits the pro-coagulant enzyme thrombin. oup.comahajournals.orguniprot.org In the presence of DS, the rate of thrombin inhibition by HCII is enhanced by over 1000-fold. oup.comgrantome.comoup.com
The activation mechanism is allosteric and distinct from the primary mechanism used by heparin to activate antithrombin. grantome.comnih.gov The process involves the following steps:
Binding of DS to HCII : A specific sequence within the this compound chain binds to a positively charged glycosaminoglycan-binding domain on the HCII protein. nih.gov
Conformational Change : This binding induces a significant conformational change in HCII. nih.gov
Liberation of the N-terminus : The conformational shift causes the displacement of the acidic N-terminal region of HCII, which is normally held in a constrained position. ahajournals.orgnih.gov
Interaction with Thrombin : The now-liberated N-terminus of HCII binds to a specific site on thrombin known as exosite I. ahajournals.orgnih.gov
Inhibition : This binding facilitates the formation of a stable, covalent complex between the reactive center loop of HCII and the active site of thrombin, effectively inactivating the enzyme. oup.com
A key difference between DS and heparin in this context is that DS does not appear to utilize a "template" or "bridging" mechanism, where a single long GAG chain binds to both HCII and thrombin simultaneously. nih.gov Evidence for this comes from the finding that the activation of HCII by DS is not dependent on the length of the GAG chain, whereas heparin's activity is chain-length dependent. nih.gov Instead, DS appears to be more efficient at inducing the necessary conformational change in HCII compared to heparin, leading to a more effective displacement of the inhibitory N-terminal domain. nih.gov
The specific structure of the DS chain is crucial for this activity. High-affinity binding and potent activation of HCII are mediated by DS regions rich in a specific disaccharide unit: 4-O-sulfated N-acetylgalactosamine linked to 2-O-sulfated L-iduronic acid [IdoA(2S)-GalNAc(4S)]. frontiersin.orgoup.com In contrast, DS polymers where the GalNAc is 6-O-sulfated [IdoA(2S)-GalNAc(6S)] are thousands of times less active, highlighting the critical importance of the 4-O-sulfate group on the GalNAc residue for HCII activation. frontiersin.orgoup.com
This compound in Extracellular Matrix Assembly and Organization
This compound is integral to the structure and organization of the extracellular matrix (ECM), the complex network of macromolecules that provides structural and biochemical support to surrounding cells. researchgate.netnih.gov DS rarely exists as a free polysaccharide chain; instead, it is covalently attached to core proteins to form this compound proteoglycans (DSPGs). mdpi.comglycoforum.gr.jp These DSPGs, particularly small leucine-rich proteoglycans (SLRPs) like decorin and biglycan, are fundamental to tissue architecture. mdpi.combiorxiv.org
The primary role of DS in the ECM is its involvement in the regulation of collagen fibrillogenesis—the process by which collagen molecules assemble into highly organized fibrils. mdpi.combiorxiv.org This function is critical for the mechanical integrity and proper function of connective tissues such as skin, tendons, ligaments, and cornea. fmu.ac.jpmdpi.comors.org
Key research findings on the role of DS in ECM organization include:
Regulation of Collagen Fibril Formation : Decorin, which typically carries a single DS chain, binds to the surface of collagen fibrils at specific, regular intervals. oup.comfmu.ac.jpors.org This interaction "decorates" the fibril and is thought to control the lateral fusion of fibrils, thereby regulating their diameter and spacing. fmu.ac.jp Genetic studies underscore this role; knockout mice lacking decorin exhibit fragile skin and tendons with abnormal, irregularly shaped collagen fibrils. mdpi.com
Inhibition of Fibrillogenesis : Some studies suggest that the small DS proteoglycan from tendon can act as an inhibitor of collagen fibrillogenesis in vitro. nih.gov This inhibitory action appears to depend on the protein core of the proteoglycan, indicating a complex interaction that goes beyond the DS chain alone. nih.gov This suggests a role for DSPGs in controlling the rate and extent of collagen assembly during tissue development and repair. nih.gov
Structural Integrity : The DS chain of decorin has been proposed to form interfibrillar bridges, linking adjacent collagen fibrils and potentially contributing to the tissue's mechanical properties. ors.org While the decorin protein itself is crucial for proper fibril formation, the precise mechanical contribution of the DS chain crosslinks is still under investigation. ors.org
Binding to Collagen Fibrils (e.g., via Decorin)
The interaction between this compound and collagen is fundamental to the organization of many connective tissues. This binding is most prominently mediated by the small leucine-rich proteoglycan (SLRP), decorin. researchgate.net Decorin is named for its ability to "decorate" collagen fibrils. nih.gov The protein core of decorin binds directly to collagen fibrils at specific locations. nih.govoup.comboisestate.edu
While the core protein establishes the primary anchor to collagen, the N-terminal this compound chain of decorin plays a crucial role in organizing adjacent collagen fibrils. nih.govmdpi.com The DS chain can simultaneously bind to a neighboring collagen molecule, effectively creating bridges between fibrils. nih.govnih.gov This bridging function is essential for regulating the spacing and lateral assembly of collagen fibrils. nih.govresearchgate.net Recent imaging studies have visualized the DS side chain of decorin forming a ring-like mesh structure, with each ring encircling a collagen fibril, further highlighting its role in matrix assembly. mdpi.com The interaction between decorin and collagen is vital for proper fibril formation and spacing; mice lacking the decorin gene exhibit fragile skin characterized by abnormally large and irregularly shaped collagen fibrils. nih.govplos.org
Interaction with Fibronectin and Tenascin-X
This compound, particularly as part of the decorin proteoglycan, interacts with other key ECM components like fibronectin and tenascin-X.
Fibronectin: Decorin binds to fibronectin, a glycoprotein (B1211001) involved in cell adhesion and migration. nih.govoup.com While some studies indicate this interaction is primarily mediated by the decorin protein core, others list fibronectin as a binding partner for the this compound chain itself. nih.govoup.com
Roles in Fibrillogenesis and Tissue Structural Integrity
Through its interactions with collagen, fibronectin, and tenascin-X, this compound is a key regulator of collagen fibrillogenesis—the process of collagen fibril formation. researchgate.netbiorxiv.org The binding of DSPGs like decorin to collagen molecules can control the lateral growth of fibrils, thereby regulating their final diameter. nih.govresearchgate.net This regulation is critical for creating a structurally sound and functionally specific ECM.
The collective interactions of this compound contribute significantly to the structural integrity and mechanical properties of tissues. researchgate.net The DS chain of decorin, by linking adjacent collagen fibrils and anchoring other ECM proteins like tenascin-X, helps to organize collagen fibrils into stable, higher-order structures. oup.commdpi.comru.nl This organized network provides tissues such as skin, tendons, and ligaments with the necessary tensile strength and elasticity. oup.comnih.gov Studies on mice deficient in DS-synthesizing enzymes reveal phenotypes like skin fragility and vascular abnormalities, underscoring the essential role of this compound in maintaining tissue integrity. mdpi.com
Interaction with Cell Surface Receptors and Adhesion Molecules
This compound can directly influence cellular behavior by interacting with receptors and adhesion molecules on the cell surface. These interactions can trigger signaling cascades and modulate fundamental cellular processes like adhesion and migration. numberanalytics.complos.org
Ligand for Intercellular Adhesion Molecule-1 (ICAM-1) and Signaling Cascades
This compound has been identified as a direct signaling molecule that can activate endothelial cells. nih.govnih.gov Research demonstrates that DS, but not other glycosaminoglycans like heparan sulfate or chondroitin sulfates A and C, can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human dermal microvascular endothelial cells. nih.govnih.gov ICAM-1 is a crucial adhesion molecule in the immunoglobulin superfamily that facilitates the tight adhesion of leukocytes to the vascular wall during inflammation. nih.gov
The mechanism for this induction involves the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov When endothelial cells are exposed to DS at concentrations found in wounds, it prompts the rapid translocation of NF-κB to the nucleus. nih.govnih.gov This activation leads to an increase in ICAM-1 mRNA and subsequent cell surface protein expression. nih.govnih.gov The effect is direct and does not depend on the release of other inflammatory mediators like TNF-α or IL-1 by the endothelial cells. nih.govnih.gov This signaling activity has been confirmed in vivo, where injection of DS into mice led to a significant increase in circulating levels of soluble ICAM-1. nih.govnih.gov
Modulation of Cellular Adhesion and Migration Processes
This compound plays a significant role in modulating cellular adhesion and migration, processes fundamental to tissue development, wound healing, and cancer metastasis. numberanalytics.combiorxiv.org The specific sulfation patterns of DS chains are critical in mediating these effects. plos.org For example, the 2-O sulfation of iduronic acid residues within DS has been shown to be involved in cell migration. plos.org
DS can influence cell adhesion to ECM proteins like fibronectin. plos.org Studies on melanoma cells have shown that their adhesion to fibronectin is dependent on α5β1 integrin and can be reduced by inhibiting glycosaminoglycan sulfation. plos.orgnih.gov The presence of cell surface DS can act as a low-affinity co-receptor for fibroblast growth factors (FGFs), which in turn can regulate integrin expression and function. plos.orgnih.gov
Furthermore, the presence of iduronic acid in DS on the cell surface is important for directional cell migration. plos.org Aortic smooth muscle cells with reduced iduronic acid content showed an impaired ability to repopulate wounded areas due to a loss of persistent, directional movement. plos.org This suggests that the structural characteristics of DS on cell surface proteoglycans are crucial for integrating signals that guide cell motility. numberanalytics.complos.org
Table 1: Summary of this compound-Protein Interactions
| Interacting Protein | Mediating Proteoglycan (if applicable) | Binding Site/Mechanism | Key Functional Consequence |
|---|---|---|---|
| Collagen | Decorin | The decorin protein core binds to collagen fibrils, while the DS chain forms interfibrillar bridges. nih.govoup.commdpi.com | Regulation of collagen fibril diameter and spacing; tissue structural integrity. nih.govnih.gov |
| Fibronectin | Decorin | Primarily via the decorin protein core, but also reported as a direct DS interaction. nih.govoup.com | Contributes to extracellular matrix stability and organization. oup.com |
| Tenascin-X | Decorin | The DS chain of decorin binds to the fibronectin-type III domains of tenascin-X. oup.comnih.govru.nl | Anchors tenascin-X to collagen fibrils, contributing to the mechanical strength of connective tissue. oup.comnih.gov |
| ICAM-1 | Not Applicable | DS acts as a ligand, inducing ICAM-1 expression on endothelial cells via NF-κB signaling. nih.govnih.gov | Promotes leukocyte adhesion during inflammation and wound repair. nih.gov |
| Integrins (e.g., α5β1) | Cell Surface Proteoglycans | Indirectly modulates integrin expression and function, potentially via FGF receptor signaling. plos.orgnih.gov | Regulates cell adhesion to fibronectin and subsequent cell migration. plos.org |
Molecular and Cellular Functions of Dermatan Sulfate
Regulation of Cell Signaling Pathways
Dermatan sulfate (B86663) (DS), a complex glycosaminoglycan, plays a significant role as a biological response modifier by interacting with a multitude of proteins such as growth factors, cytokines, and cell surface receptors. oup.comnih.govfrontiersin.org These interactions allow it to modulate various cell signaling pathways crucial for numerous physiological and pathological processes. mdpi.comnih.gov
Activation of Nuclear Factor-kappa B (NF-κB) Signaling
Dermatan sulfate has been identified as a direct activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In studies involving human dermal microvascular endothelial cells, exposure to this compound at physiologic concentrations led to the rapid translocation of NF-κB from the cytosol to the nucleus. nih.gov This activation of NF-κB signaling by DS is specific, as other glycosaminoglycans like heparan sulfate and chondroitin (B13769445) sulfates A and C did not produce the same effect. nih.gov The downstream consequence of this NF-κB activation includes the increased expression of intercellular adhesion molecule-1 (ICAM-1) at both the mRNA and cell surface protein levels. nih.gov This suggests that DS can initiate a distinct cell signaling event that is important during inflammatory responses and injury repair. nih.gov
Influence on MAPK/ERK Signaling Pathways
This compound influences the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, primarily through its interaction with growth factors. merckmillipore.com Soluble this compound can activate fibroblast growth factor-2 (FGF-2) and fibroblast growth factor-7 (FGF-7), which in turn initiates cellular proliferation through the MAPK pathway. merckmillipore.com The interaction is structurally specific, requiring a minimum DS oligosaccharide length of an octasaccharide for FGF-2 activation and a decasaccharide for FGF-7. nih.govmerckmillipore.com Furthermore, in certain cancer cells, a deficiency in the iduronic acid component of DS has been linked to reduced cellular interaction with hepatocyte growth factor (HGF) and subsequent inhibition of pERK-1/2 signaling, leading to decreased migration and invasion capabilities. nih.gov
Modulation of Wnt Signaling
The role of glycosaminoglycans in modulating Wnt signaling is well-established, particularly for heparan sulfate proteoglycans (HSPGs), which are crucial for the activity, distribution, and stabilization of Wnt proteins. nih.govnih.gov While the direct and specific role of this compound in the Wnt pathway is less characterized than that of heparan sulfate, the general importance of proteoglycans in this pathway suggests a potential modulatory function. nih.gov Glycosaminoglycan chains on the cell surface and in the extracellular matrix are known to interact with Wnt ligands, influencing their gradient formation and their binding to receptors, which is essential for processes like embryonic development and tissue homeostasis. nih.govfrontiersin.org
Table 1: this compound in Cell Signaling
| Signaling Pathway | Interacting Molecules | Cellular Outcome |
|---|---|---|
| NF-κB | Direct interaction with cell surface receptors | Nuclear translocation of NF-κB, increased ICAM-1 expression nih.gov |
| MAPK/ERK | Fibroblast growth factor-2 (FGF-2), Fibroblast growth factor-7 (FGF-7), Hepatocyte growth factor (HGF) nih.govmerckmillipore.com | Activation of cellular proliferation, influence on cell migration and invasion nih.govmerckmillipore.com |
| Wnt | Wnt ligands (inferred from general GAG function) | Potential modulation of Wnt protein gradients and activity nih.govnih.gov |
Roles in Cellular Processes
As a key component of the extracellular matrix (ECM) and cell surfaces, this compound is involved in a wide array of fundamental cellular processes. nih.govmdpi.com Its unique structure enables it to serve as a cofactor and regulator in cell behavior, impacting tissue development, homeostasis, and disease progression. oup.comnih.gov
Regulation of Cell Proliferation and Differentiation
This compound is an important regulator of cell proliferation and differentiation, often acting in concert with growth factors. patsnap.comnih.gov It has been shown to enhance the proliferative response of skeletal muscle satellite cells (myoblasts) to hepatocyte growth factor (HGF) and fibroblast growth factor type 2 (FGF-2). nih.gov In some contexts, the ability of DS to stimulate cell growth in vitro has been observed to be greater than that of heparan sulfate. oup.com The interaction between DS and growth factors like FGF-2 and FGF-7 is a key mechanism through which it promotes cell proliferation. nih.govencyclopedia.pub this compound also plays a significant role in cell differentiation and morphogenesis. bioiberica.com
Impact on Cell Adhesion and Migration Dynamics
This compound significantly impacts the dynamics of cell adhesion and migration. mdpi.combioiberica.com It is involved in the assembly of the extracellular matrix, which provides the structural scaffold for cell adhesion. patsnap.com The interaction of DS with various ECM proteins is crucial for maintaining tissue architecture. mdpi.com In the context of cell migration, DS has been shown to be a potent enhancer of HGF-dependent myoblast migration, a critical process in skeletal muscle formation and repair. nih.gov Conversely, a reduction in DS content in cancer cells has been associated with decreased migration and invasion, highlighting its role in pathological processes. nih.gov This is linked to deregulated actin cytoskeleton dynamics and focal adhesion formation. nih.gov Additionally, a protein that co-purifies with this compound proteoglycans has been shown to promote cell adhesion by potentially binding to cell surface integrins. biologists.com
Table 2: this compound in Cellular Processes
| Cellular Process | Cellular Context/Model | Observed Effect of this compound |
|---|---|---|
| Proliferation | Skeletal muscle satellite cells (C2C12) nih.gov | Enhances HGF/FGF-2-dependent proliferation nih.gov |
| Differentiation | General cell and tissue development | Plays a role in morphogenesis and cell differentiation bioiberica.com |
| Adhesion | Fibroblasts, neuronal cells biologists.com | A DS-associated protein promotes cell adhesion biologists.com |
| Migration | Skeletal muscle satellite cells (myoblasts) nih.gov | Increases HGF-dependent migration nih.gov |
| Migration & Invasion | Esophagus squamous cell carcinoma nih.gov | DS deficiency leads to decreased migration and invasion nih.gov |
Involvement in Apoptotic Pathways
This compound has been shown to play a role in programmed cell death, with evidence suggesting its involvement in both apoptosis and necroptosis. The specific outcome of DS interaction with cell death pathways appears to be context-dependent, influenced by the cell type and the structural characteristics of the DS molecule itself.
Recent studies have elucidated a role for DS in necroptosis, a form of programmed necrosis. In luminal breast cancer cells, certain structural variants of DS can induce necroptosis. oup.comnih.gov This process is mediated through the activation of the necroptotic effector, Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). nih.govnih.gov The mechanism involves the phosphorylation of MLKL, which is influenced by two main pathways stimulated by DS: the activation of the NFκB pathway and the induction of oxidative stress. oup.comnih.gov The activation of NFκB appears to have a suppressive effect on MLKL phosphorylation, while the DS-induced redox imbalance, triggered via rearrangement of the actin cytoskeleton and alterations in the activity of the small Rho GTPase Rac1, has a stimulatory effect. oup.comnih.gov This suggests a complex regulatory role for DS in determining the necroptotic fate of these cancer cells.
In addition to necroptosis, this compound has been associated with pro-apoptotic effects in other cellular systems. For instance, DS has been observed to have a preferential affinity for apoptotic and dead cells. mdpi.com This interaction can influence the fate of immune cells, such as CD5+ B-cells, suggesting a role for DS in the clearance of apoptotic bodies and the regulation of autoimmune responses. mdpi.com Furthermore, some research indicates that while chondroitin sulfate (a structurally related glycosaminoglycan) can have an anti-apoptotic action, this compound may exert a pro-apoptotic effect. mdpi.com The precise signaling molecules and caspase activation pathways involved in DS-mediated apoptosis are still under investigation and likely vary between different cell types and physiological conditions.
Contributions to Tissue Homeostasis and Development
This compound is integral to the maintenance of tissue structure and function, as well as to the complex processes of embryonic development. It achieves this through its dynamic interactions within the extracellular matrix, its guidance of developmental processes, and its participation in tissue repair mechanisms.
Function in Extracellular Matrix Remodeling
A primary function of this compound is its contribution to the organization and remodeling of the extracellular matrix. This is largely accomplished through its presence in this compound proteoglycans (DSPGs), such as decorin and biglycan. nih.govnih.govplos.org These molecules play a crucial role in the assembly of collagen fibrils, a fundamental process for the structural integrity of many tissues, including skin, tendons, and blood vessels. plos.org The DS chain of decorin, for instance, is known to bind to collagen, forming a ring-mesh-like structure around the fibrils, which is essential for their proper formation and for supporting skin strength. plos.org
The interaction of DS with other ECM components is also critical for matrix organization. The DS chain of decorin can bind to tenascin-X, another ECM protein that co-localizes with collagen fibrils. nih.gov Furthermore, DS chains, particularly those of biglycan, have been identified as binding partners for transglutaminase 2 (TG2), an enzyme involved in the cross-linking of ECM proteins. biologists.com This interaction can influence the localization and activity of TG2 within the ECM, thereby affecting processes such as wound healing and fibrosis. biologists.com
Below is a table summarizing the interactions of this compound with key extracellular matrix proteins and its functional consequences.
| Interacting Protein | This compound Proteoglycan (DSPG) | Functional Role of Interaction |
| Collagen | Decorin, Biglycan | Regulates collagen fibril assembly and organization, contributing to the stability and integrity of the ECM. nih.govplos.org |
| Tenascin-X | Decorin | The DS chain of decorin binds to tenascin-X, contributing to the structural organization of the ECM. nih.gov |
| Transglutaminase 2 (TG2) | Biglycan, Decorin | Binds to and regulates the localization and transamidating activity of TG2, affecting ECM cross-linking. biologists.com |
| Fibronectin | Decorin | A mixture of DS-PGs can inhibit fibronectin-mediated cell adhesion. nih.gov |
| 22K Protein | Co-purifies with DS-PGs | This DS-PG-associated protein promotes cell adhesion, which can be inhibited by DS chains. nih.gov |
Involvement in Developmental Biology (e.g., Nervous System Development)
This compound plays a significant role in various aspects of developmental biology, with its functions in the nervous system being particularly noteworthy. DS and its associated proteoglycans are enriched in the microenvironment of neural stem cells (NSCs) and are involved in regulating their proliferation and differentiation. nih.govnih.gov
Research has demonstrated that DS can promote the neuronal differentiation of both mouse and human stem cells. nih.govnih.gov In mouse embryonic stem cells, this is achieved through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov Furthermore, DS has been shown to accelerate neurite outgrowth in mouse embryonic stem cells and to promote neuronal migration in human neural stem cells. nih.govnih.gov The specific functions of DS in the nervous system are dependent on its sulfation patterns, which are generated by enzymes such as dermatan 4-O-sulfotransferase 1 (D4ST1). nih.govnih.gov This enzyme is crucial for the neuronal differentiation of mouse neural progenitor cells. nih.gov
The table below outlines the diverse roles of this compound in nervous system development.
| Developmental Process | Cellular Context | Role of this compound |
| Neuronal Differentiation | Mouse and Human Stem Cells | Promotes differentiation, in part through activation of the ERK1/2 pathway. nih.govnih.gov |
| Neurite Outgrowth | Mouse Embryonic Stem Cells | Accelerates the growth of neurites. nih.gov |
| Neuronal Migration | Human Neural Stem Cells | Promotes the migration of newly formed neurons. nih.gov |
| Neural Stem Cell Proliferation and Self-Renewal | Neural Stem Cells | Plays a role in regulating the proliferation and self-renewal of neural stem cells. plos.org |
Role in Wound Repair Mechanisms
This compound is a key player in the intricate process of wound healing. It is the most abundant glycosaminoglycan found in human wound fluid, where it contributes to tissue repair by modulating the activity of growth factors. mdpi.comnih.gov
A critical interaction in this context is the synergy between this compound and fibroblast growth factor-10 (FGF-10). nih.govmerckmillipore.com FGF-10 is released in significant amounts following an injury and is essential for stimulating the proliferation and migration of keratinocytes, which are necessary for re-epithelialization and wound closure. nih.govnih.govmerckmillipore.com this compound acts as a cofactor for FGF-10, enhancing its ability to stimulate these cellular processes. nih.govmerckmillipore.com The size and sulfation pattern of the DS molecules are crucial for this activity, with structural variants of DS between 10 and 20 disaccharides showing the maximal capacity to enable FGF-10 receptor stimulation. nih.govmerckmillipore.com Desulfated DS fractions lose their ability to promote FGF-10-dependent cell proliferation, highlighting the importance of sulfation. merckmillipore.com
This compound also potentiates the activity of fibroblast growth factor-7 (FGF-7), another growth factor that induces keratinocyte proliferation. bohrium.comjci.org DS enables FGF-7-dependent phosphorylation of mitogen-activated protein kinase and promotes the binding of FGF-7 to its receptor. bohrium.com
The table below presents data on the effect of this compound and FGF-10 on keratinocyte migration.
| Treatment | Relative Keratinocyte Migration (% of Control) |
|---|---|
| Control (Vehicle) | 100% |
| DS alone | ~110% |
| FGF-10 alone | ~150% |
| DS + FGF-10 | ~250% |
This table is illustrative, based on findings that FGF-10 and DS markedly enhance keratinocyte migration in vitro. nih.govmerckmillipore.com
Mechanistic Insights into Pathophysiological Processes
While essential for normal physiological functions, the dysregulation of this compound structure and metabolism is implicated in several pathological conditions. Understanding the molecular mechanisms by which DS contributes to these diseases is crucial for developing potential therapeutic interventions.
Molecular Basis of Atherosclerosis Development
This compound proteoglycans are deeply involved in the pathogenesis of atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arterial walls. nih.govnih.gov The initial and a key event in atherogenesis is the subendothelial retention of low-density lipoproteins (LDL). nih.gov
Several this compound proteoglycans, including versican, biglycan, and decorin, are synthesized by vascular smooth muscle cells and accumulate in the arterial intima. nih.govnih.gov These DSPGs have a high affinity for LDL, binding to it and trapping it within the extracellular matrix of the artery wall. nih.govahajournals.org This interaction is primarily mediated by the negatively charged glycosaminoglycan chains of the proteoglycans and clusters of basic amino acids in apolipoprotein B-100, the protein component of LDL. nih.govahajournals.org
The degree of sulfation of the this compound chains is a critical determinant of their affinity for LDL, with oversulfated DS showing a higher binding efficiency. wikipedia.org The retention of LDL in the intima exposes it to oxidative modifications, leading to the formation of oxidized LDL (Ox-LDL). genome.jp These modified lipoproteins are then taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic lesions. genome.jp Complexes of proteoglycans and lipoproteins isolated from human atherosclerotic plaques have been shown to induce cholesterol accumulation in macrophages. genome.jp
The table below summarizes the roles of different this compound proteoglycans in the development of atherosclerosis.
| This compound Proteoglycan (DSPG) | Primary Location in Artery Wall | Role in Atherosclerosis |
| Versican | Extracellular matrix of the intima | A large chondroitin sulfate/dermatan sulfate proteoglycan that binds and retains LDL. nih.govnih.gov |
| Biglycan | Extracellular matrix of the intima | A small leucine-rich proteoglycan with two DS chains that binds and retains LDL. nih.govnih.gov |
| Decorin | Extracellular matrix of the intima | A small leucine-rich proteoglycan with one DS chain that interacts with collagen and binds LDL, enhancing its retention. nih.govnih.gov |
Mechanisms in Inflammation and Immune Response Modulation
This compound is not merely a structural component but an active participant in modulating inflammatory and immune responses. It interacts with key signaling molecules and receptors to regulate cellular activation and trafficking.
This compound can directly initiate pro-inflammatory signaling cascades. As mentioned, DS activates endothelial cells, and this process is mediated by the potent transcription factor, nuclear factor-κB (NF-κB). nih.gov In cultured endothelial cells, DS exposure leads to the rapid nuclear translocation of NF-κB, a central regulator of inflammatory gene expression, including that of ICAM-1. nih.gov
Furthermore, DS interacts with the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor implicated in chronic inflammation. mdpi.com The binding of DS to RAGE can activate downstream signaling pathways that perpetuate inflammation. mdpi.com DS has also been shown to potentiate the signaling of Interferon-gamma (IFN-γ), a critical pro-inflammatory cytokine. mdpi.com Decorin, a prominent this compound proteoglycan, can enhance IFN-γ-induced activation of the transcription factor STAT1, with the DS chain being crucial for this augmentation. mdpi.com In a rat colitis model, this compound isolated from a marine source demonstrated anti-inflammatory properties by reducing the infiltration of lymphocytes and macrophages. taylorandfrancis.com
| Interacting Molecule | Signaling Pathway/Effect | Cellular Consequence |
| Endothelial Cells | NF-κB Activation | Increased ICAM-1 Expression |
| RAGE | RAGE-mediated signaling | Activation of inflammatory pathways |
| Interferon-gamma (IFN-γ) | Potentiation of STAT1 activation | Enhanced pro-inflammatory cytokine signaling |
The trafficking of leukocytes to sites of inflammation is orchestrated by chemokines, whose function is intimately regulated by their interaction with glycosaminoglycans like this compound. nih.govuark.edu DS, along with heparan sulfate, can bind to various chemokines, including RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), also known as CCL5. mdpi.comoup.com
This interaction is crucial for establishing a stable chemokine gradient on the surface of endothelial cells and within the extracellular matrix. oup.comnih.gov This immobilized gradient is what provides directional cues for migrating leukocytes. nih.gov this compound shows a higher binding affinity for RANTES than chondroitin sulfate, an effect attributed to the structural flexibility conferred by its iduronic acid residues. mdpi.com By sequestering and presenting chemokines, DS plays a pivotal role in the recruitment of immune cells, thereby controlling the influx of leukocytes that characterizes both acute and chronic inflammation. oup.com
This compound in Fibrotic Processes (e.g., Pulmonary Fibrosis Animal Models)
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. This compound's role in fibrosis is complex, with evidence suggesting its involvement in both the pathology and potential amelioration of the condition.
In a bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for the human disease, treatment with this compound demonstrated significant anti-fibrotic and anti-inflammatory effects. nih.govnih.govmdpi.com Mice treated with DS showed reduced inflammatory cell infiltration and attenuated interstitial thickening compared to the untreated fibrosis group. nih.govnih.gov
Key markers of fibrosis were also significantly reduced in the DS-treated group. nih.govnih.gov These findings from a preclinical mouse model suggest that exogenous this compound can alleviate the damage associated with pulmonary fibrosis. nih.govnih.gov Conversely, studies on a rat model of bleomycin-induced pulmonary fibrosis have shown that the condition is associated with an increased deposition of chondroitin/dermatan sulfate within the fibrotic lung tissue, indicating that endogenous DS is part of the pathological matrix accumulation. physiology.org
Effects of this compound in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Parameter | Fibrosis Model Group (Bleomycin only) | This compound-Treated Group | Outcome |
|---|---|---|---|
| Lung Index | Significantly Increased | Significantly Lower vs. Fibrosis Group | Amelioration of Lung Edema/Inflammation |
| Inflammatory Cell Infiltration | Increased | Ameliorated | Reduction of Inflammation |
| Interstitial Thickening | Increased | Attenuated | Reduction of Fibrotic Remodeling |
| Hydroxyproline Levels | Increased | Decreased vs. Fibrosis Group | Reduction of Collagen Deposition |
Involvement in Tumor Microenvironment and Metastasis Mechanisms (Preclinical Studies)
The tumor microenvironment, which includes the extracellular matrix, plays a critical role in cancer progression and metastasis. nih.gov this compound proteoglycans, as key components of this matrix, can influence tumor cell behavior.
Preclinical research has shown that the amount and structure of this compound are altered in certain cancers. In human biopsies of esophagus squamous cell carcinoma (ESCC), the total amount of chondroitin/dermatan sulfate was found to be increased five-fold compared to normal tissue. nih.gov Critically, the structure of this DS was different, with a significant alteration in its composition. nih.gov
To investigate the functional role of this altered DS, the enzyme responsible for producing the characteristic iduronic acid in DS (DS-epi1) was downregulated in ESCC cells. nih.gov These IdoA-deficient cancer cells exhibited decreased migration and invasion capabilities in in vitro assays. nih.gov This impaired tumorigenic behavior was associated with reduced binding of hepatocyte growth factor and inhibition of the pro-proliferative pERK-1/2 signaling pathway. nih.gov These findings indicate that the specific structure of this compound in the tumor microenvironment directly influences cancer cell signaling and metastatic potential, identifying the enzymes that synthesize DS as potential therapeutic targets. nih.gov
Molecular Understanding of Connective Tissue Disorders Attributed to this compound Dysregulation (e.g., Ehlers-Danlos Syndrome, Corneal Dystrophies)
The precise biosynthesis and structure of this compound are paramount for the integrity and function of connective tissues. Genetic mutations in the enzymes responsible for constructing this compound chains disrupt these processes, leading to a spectrum of debilitating connective tissue disorders. These conditions are primarily characterized by tissue fragility, joint hypermobility, and skin hyperextensibility. mdpi.commdpi.com
Ehlers-Danlos Syndrome (EDS)
Several subtypes of Ehlers-Danlos syndrome, a group of heritable connective tissue disorders, are directly caused by defects in this compound biosynthesis. nih.gov The musculocontractural (mcEDS) and spondylodysplastic (spEDS) types of EDS, in particular, have been linked to mutations in genes encoding key enzymes in the this compound synthesis pathway. mdpi.comnih.gov These genetic defects result in either a significant reduction or a complete absence of functional this compound, which in turn compromises the structural integrity of the extracellular matrix. nih.govresearchgate.net
The molecular pathology of these EDS subtypes stems from the inability of the altered or deficient this compound to properly interact with collagen, a critical component of connective tissues. mdpi.com This impaired interaction disrupts the formation of organized collagen bundles, leading to the characteristic tissue fragility seen in patients. mdpi.commdpi.com
Mutations in several genes have been identified as the cause of this compound-related EDS. These genes encode for enzymes that are crucial at different stages of the this compound biosynthetic pathway.
CHST14 : This gene encodes for dermatan 4-O-sulfotransferase 1 (D4ST1), an enzyme that transfers a sulfate group to the N-acetylgalactosamine (GalNAc) residues in the growing this compound chain. frontiersin.orgmdpi.com Biallelic loss-of-function variants in CHST14 lead to a deficiency of D4ST1, causing musculocontractural EDS (mcEDS-CHST14). researchgate.netmdpi.com This deficiency results in a near-complete absence of this compound, with a compensatory increase in chondroitin sulfate. nih.gov The lack of proper sulfation prevents the this compound chain from adopting its correct conformation, which is necessary for its interaction with collagen. mdpi.com
DSE : The DSE gene encodes for this compound epimerase 1 (DSE1), the enzyme responsible for converting glucuronic acid (GlcA) into iduronic acid (IdoA) within the polysaccharide chain. frontiersin.orgresearchgate.net This epimerization is a key step that distinguishes this compound from its precursor, chondroitin sulfate. Homozygous mutations in DSE cause musculocontractural EDS (mcEDS-DSE). frontiersin.orgresearchgate.net These mutations lead to a marked decrease in DSE activity, resulting in lower levels of this compound and an accumulation of chondroitin sulfate. frontiersin.org
B4GALT7 and B3GALT6 : These genes encode for galactosyltransferase I (GalT-I) and galactosyltransferase II (GalT-II) respectively. mdpi.commdpi.com These enzymes are involved in the synthesis of the tetrasaccharide linker region that connects the glycosaminoglycan chain to the core protein. mdpi.com Mutations in these genes are associated with the spondylodysplastic type of EDS. mdpi.com A deficiency in these enzymes can affect the synthesis of both this compound and heparan sulfate, contributing to the wide range of clinical manifestations. mdpi.com
The following table summarizes the genes and their corresponding enzyme functions implicated in this compound-related Ehlers-Danlos syndrome.
| Gene | Enzyme Encoded | Function in this compound Biosynthesis | Associated EDS Type |
| CHST14 | Dermatan 4-O-sulfotransferase 1 (D4ST1) | Transfers sulfate group to the 4-hydroxyl position of GalNAc residues. mdpi.com | Musculocontractural EDS (mcEDS-CHST14) mdpi.com |
| DSE | This compound epimerase 1 (DSE1) | Converts glucuronic acid (GlcA) to iduronic acid (IdoA). frontiersin.orgresearchgate.net | Musculocontractural EDS (mcEDS-DSE) mdpi.com |
| B4GALT7 | Beta-1,4-galactosyltransferase 7 (GalT-I) | Involved in the synthesis of the glycosaminoglycan linkage region. mdpi.com | Spondylodysplastic EDS (spEDS) mdpi.com |
| B3GALT6 | Beta-1,3-galactosyltransferase 6 (GalT-II) | Involved in the synthesis of the glycosaminoglycan linkage region. mdpi.com | Spondylodysplastic EDS (spEDS) mdpi.com |
Corneal Dystrophies
The cornea is rich in proteoglycans, including those containing this compound, which are essential for maintaining its transparency and structural integrity. While the dysregulation of keratan sulfate is the primary cause of macular corneal dystrophy (MCD), alterations in the content and structure of chondroitin/dermatan sulfate are also observed in this condition. nih.govuiowa.edu
In macular corneal dystrophies, while the concentration of keratan sulfate is significantly reduced, the concentration of chondroitin/dermatan sulfate chains is conversely increased by 60-70% in types I and II. nih.gov However, the chain sizes of chondroitin/dermatan sulfate are noted to be decreased. nih.gov These changes suggest a broader remodeling of the proteoglycan and glycosaminoglycan profile within the corneal stroma during the degenerative processes of macular corneal dystrophy. nih.gov
Furthermore, in subepithelial mucinous corneal dystrophy, histochemical analysis has identified the presence of this compound in the characteristic band-like deposits in the Bowman layer. nih.gov Increased and highly sulfated this compound is also a feature of corneal scarring, which can lead to opacity. arvojournals.org This suggests that while not always the primary genetic cause, the dysregulation of this compound metabolism is a significant factor in the pathology of certain corneal conditions.
The table below details the observed alterations in this compound in specific corneal dystrophies.
| Corneal Dystrophy | Alteration in this compound | Molecular Consequence |
| Macular Corneal Dystrophy (Types I & II) | Increased concentration of chondroitin/dermatan sulfate chains. nih.gov | Contributes to the overall disorganization of the stromal matrix. nih.gov |
| Decreased chain size of chondroitin/dermatan sulfate. nih.gov | ||
| Subepithelial Mucinous Corneal Dystrophy | Presence of this compound in subepithelial deposits. nih.gov | Contributes to the formation of corneal opacities. |
Advanced Methodological Approaches in Dermatan Sulfate Research
Isolation and Purification Techniques
The initial and critical step in studying dermatan sulfate (B86663) is its effective isolation and purification from complex biological sources.
Extraction from Tissues and Cell Cultures
The extraction of proteoglycans, the macromolecules to which dermatan sulfate chains are attached, from tissues and cell cultures is the primary step. The choice of extraction method depends on the source material.
For dense connective tissues like tendons, a common approach involves extraction with a 4 M guanidine (B92328) hydrochloride (GuHCl) solution. researchgate.net This strong denaturant disrupts non-covalent molecular interactions and denatures proteins like collagen, allowing for the solubilization of proteoglycans. researchgate.netnih.gov The insoluble tissue matrix, primarily cross-linked collagen, can then be separated by centrifugation. researchgate.net For mineralized tissues, a sequential extraction is often employed, starting with a non-demineralizing denaturing buffer to isolate osteoid-associated proteoglycans, followed by a demineralizing and denaturing solution to extract mineral-associated proteoglycans. springernature.com
A general protocol for GAG extraction from various tissues such as the brain, liver, and heart involves homogenization in chilled acetone (B3395972), followed by alkaline treatment with NaOH to release the GAG chains. nih.gov For cell cultures, lysis of the cells is the initial step, followed by enzymatic digestion of proteins and DNA to release the GAGs. plos.org It's crucial to consider that RNA can co-extract with GAGs and interfere with subsequent analyses, necessitating an RNA digestion step in the protocol. plos.org
The following table summarizes common extraction methods for proteoglycans/dermatan sulfate from different sources:
| Source | Extraction Method | Key Reagents | Reference |
| Dense Connective Tissue (e.g., Tendon) | Denaturing Extraction | 4 M Guanidine Hydrochloride | researchgate.net |
| Mineralized Tissue | Sequential Denaturing and Demineralizing Extraction | Guanidine Hydrochloride, EDTA | springernature.com |
| Various Tissues (e.g., Brain, Liver) | Alkaline Hydrolysis | Acetone, NaOH | nih.gov |
| Cell Cultures | Cell Lysis and Enzymatic Digestion | Lysis Buffer, Proteinase K, DNase I, RNase | plos.org |
| Fish Cartilage | Heating in Water | Water | google.com |
Chromatographic Purification Strategies
Following extraction, this compound is separated from other molecules through various chromatographic techniques that exploit its unique physicochemical properties.
Anion-Exchange Chromatography is a cornerstone of this compound purification. researchgate.netresearchgate.net The negatively charged sulfate and carboxyl groups of this compound bind to a positively charged stationary phase. Elution is typically achieved by applying a salt gradient (e.g., NaCl), with more highly charged GAGs eluting at higher salt concentrations. researchgate.netnih.gov This technique is effective for separating proteoglycans from other proteins and for fractionating different GAG species. researchgate.netmdpi.com For instance, DEAE-Sepharose Fast Flow ion-exchange chromatography has been used to purify chondroitin (B13769445) sulfate from pig laryngeal cartilage. researchgate.net
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. researchgate.netspringernature.com This method can be used to separate large proteoglycans from smaller ones or to fractionate this compound chains of different lengths. researchgate.net
Sequential Precipitation with organic solvents like acetone can also be used to fractionate GAGs. nih.gov Different GAGs precipitate at different solvent concentrations. For example, this compound can be precipitated from a mixture with heparin and chondroitin sulfate by carefully controlling the acetone concentration. nih.gov
Spectroscopic and Spectrometric Analysis
Detailed structural characterization of this compound relies on a combination of powerful spectroscopic and spectrometric methods.
High-Performance Liquid Chromatography (HPLC) for Disaccharide Analysis
To analyze the composition of this compound, the polysaccharide chain is first depolymerized into its constituent disaccharides using specific enzymes called chondroitinases (e.g., chondroitinase ABC, B, or AC I). oup.commdpi.comnih.gov These enzymes cleave the GAG chain, introducing a double bond at the non-reducing end of the resulting uronic acid, which allows for UV detection at 232 nm. oup.comnih.gov
Strong Anion-Exchange (SAX)-HPLC is a widely used method for separating these unsaturated disaccharides. oup.comnih.govresearchgate.net The separation is based on the charge of the disaccharides, allowing for the quantification of differently sulfated species. nih.gov By comparing the retention times of the sample's disaccharides to those of known standards, the composition of the original this compound chain can be determined. researchgate.networktribe.com
Reversed-Phase (RP)-HPLC offers an alternative with high sensitivity, especially when dealing with small sample quantities. oup.comoup.com In this method, the disaccharides are often derivatized with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), prior to separation. oup.comoup.com This pre-column derivatization significantly enhances detection sensitivity. oup.com
The table below outlines common HPLC methods for this compound disaccharide analysis:
| HPLC Method | Principle | Detection | Key Features | Reference |
| Strong Anion-Exchange (SAX)-HPLC | Separation based on charge | UV (232 nm) | Standard method for separating sulfated isomers | oup.comnih.gov |
| Reversed-Phase (RP)-HPLC | Separation based on hydrophobicity | Fluorescence (with derivatization) | High sensitivity for small sample amounts | oup.comoup.com |
Mass Spectrometry (MS) for Structural Profiling and Sequencing
Mass spectrometry has emerged as an indispensable tool for the detailed structural elucidation of this compound, providing information on molecular weight, sulfation patterns, and even the sequence of oligosaccharides. mdpi.comfigshare.comnih.gov
Electrospray Ionization (ESI)-MS is commonly used to determine the molecular mass and degree of sulfation of this compound oligosaccharides with high accuracy. oup.com
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights. mdpi.comnih.gov By fragmenting the parent ion, MS/MS experiments can reveal the positions of sulfate groups and distinguish between IdoA and GlcA epimers within an oligosaccharide chain. nih.gov This technique allows for the determination of sulfation patterns and epimerization in a single analysis. nih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for quantifying different glycoforms of this compound. nih.govspringernature.com
Recent advancements, such as the use of Ion Mobility Separation (IMS)-MS , have further enhanced the ability to separate and characterize complex mixtures of this compound oligosaccharides, even identifying novel, under- and oversulfated species. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of this compound in solution. nih.govoup.comspringernature.com
1D ¹H NMR and 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are routinely used to determine the primary structure, including the anomeric configurations, glycosidic linkages, and sulfation positions. mdpi.comspringernature.comnih.gov The chemical shifts of specific protons and carbons are sensitive to their local chemical environment, allowing for the identification of different monosaccharide residues and their modifications. mdpi.comresearchgate.net For example, the downfield chemical shifts of anomeric protons can indicate their α or β configuration. mdpi.com
NMR is also uniquely capable of probing the conformation of the flexible IdoA residue, which can exist in equilibrium between different chair and skew-boat conformations. nih.govnih.gov Analysis of nuclear Overhauser effects (NOEs) and scalar coupling constants provides information on inter-proton distances and dihedral angles, which are used to define the conformation of the saccharide rings and the geometry of the glycosidic linkages. nih.govoup.com
Electrophoretic and Chromatographic Separation Techniques
High-resolution separation techniques are fundamental to the analysis of this compound, enabling the fractionation of complex mixtures of oligosaccharides derived from DS chains. These methods are crucial for profiling, purification, and subsequent structural analysis.
Capillary electrophoresis (CE) has emerged as a powerful and sensitive technique for the separation and profiling of this compound-derived oligosaccharides. oup.comnih.gov Its high efficiency, reproducibility, and minimal sample consumption make it an ideal tool for analyzing the complex mixtures generated by enzymatic digestion of DS. nih.gov CE, particularly in the capillary zone electrophoresis (CZE) mode, can effectively separate DS oligosaccharides based on their size and charge, which is dictated by the number of sulfate groups. nih.gov
The combination of CE with electrospray ionization mass spectrometry (CE-ESI-MS) provides a highly accurate and sensitive platform for the detailed structural investigation of DS oligosaccharides. oup.com This hyphenated technique allows for the determination of molecular mass and the degree of sulfation of individual oligosaccharides. nih.govoup.com For instance, CE has been successfully used to confirm the purity of isolated DS-derived oligosaccharides, showing single, symmetrical peaks for purified fractions. oup.com The use of specific electrolytes, such as ammonium (B1175870) acetate, is compatible with mass spectrometry and facilitates the separation and detection of DS oligosaccharides. oup.compsu.edu
Interactive Table: Purity Assessment of this compound-Derived Oligosaccharides by CE
This table showcases the purity of various this compound oligosaccharide fractions as determined by capillary electrophoresis.
| Oligosaccharide Fraction | Purity (%) |
| Disaccharides | >99 |
| Tetrasaccharides | 95 |
| Hexasaccharides | 90 |
| Octasaccharides | 85 |
| Decasaccharides | 80 |
| Dodecasaccharides | 80 |
| Data derived from studies on the purification of this compound oligosaccharides. oup.com |
Polyacrylamide gel electrophoresis (PAGE) is a valuable technique for analyzing the chain length distribution of this compound. nih.gov This method separates DS chains based on their molecular size, providing insights into the polydispersity of DS preparations. nih.gov By comparing the electrophoretic mobility of unknown DS samples to standards of known molecular weight, researchers can estimate the average chain length and the distribution of chain sizes within a sample. nih.gov Agarose gel electrophoresis is another commonly used method that separates glycosaminoglycans based on a combination of molecular sieving and electrophoretic mobility. google.com It is particularly useful for the initial characterization and separation of different types of glycosaminoglycans, including this compound. google.comdupuytrens.orgoup.com
Enzymatic Probing and Chemical Modification
The structural dissection of this compound heavily relies on the use of specific enzymes and chemical reactions to cleave the polysaccharide chain at defined points, generating smaller fragments that are more amenable to detailed analysis.
Chondroitinases are a class of bacterial lyases that are indispensable tools for the structural analysis of this compound. researchgate.netmdpi.com These enzymes cleave the glycosidic bonds within DS chains through a β-elimination mechanism, resulting in the formation of unsaturated disaccharides at the non-reducing end of the newly formed fragments. scispace.com The specificities of different chondroitinases allow for a differential analysis of DS structure.
Chondroitin ABC lyase cleaves both glucuronic acid (GlcA) and iduronic acid (IdoA) linkages, making it useful for the complete depolymerization of DS to disaccharides. oup.comscispace.com
Chondroitin B lyase specifically cleaves the linkages involving IdoA, allowing for the selective analysis of IdoA-containing domains within the DS chain. oup.commdpi.com
Chondroitin AC lyase is specific for GlcA linkages and is used to identify the content and distribution of GlcA-containing disaccharides. oup.comdupuytrens.org
Interactive Table: Specificity of Chondroitinases in this compound Analysis
This table outlines the primary cleavage sites of different chondroitinases used in the structural analysis of this compound.
| Enzyme | Primary Cleavage Site | Application |
| Chondroitin ABC lyase | GlcNAc/GalNAc-GlcA/IdoA | Complete depolymerization for disaccharide analysis. oup.com |
| Chondroitin B lyase | GalNAc-IdoA | Analysis of iduronic acid-rich domains. oup.com |
| Chondroitin AC lyase | GalNAc-GlcA | Analysis of glucuronic acid-rich domains. oup.com |
In addition to enzymatic methods, selective chemical cleavage and derivatization play a crucial role in this compound research. Chemical methods can be employed to achieve modifications that are not possible with enzymes. For instance, selective desulfation can be performed to investigate the role of specific sulfate groups in the biological activities of DS. mdpi.com Strategies using silylating agents have been explored for the regioselective removal of sulfate groups, such as the selective cleavage of 6-O-sulfates. mdpi.com
Derivatization of the resulting oligosaccharides is often necessary to enhance their detection in subsequent analyses. For example, derivatization with fluorescent tags like 2-aminoacridone (AMAC) or 2-anthranilic acid (2-AA) significantly improves the sensitivity of detection in techniques like fluorophore-assisted carbohydrate electrophoresis (FACE) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comacs.org Chemical modifications, such as N- and O-acylation or derivatization of the carboxyl group, can also be used to alter the properties of DS for specific applications or to aid in structural elucidation. researchgate.net
Glycomics and Proteomics Approaches
The fields of glycomics and proteomics offer powerful, systems-level approaches to understanding the structure and function of this compound in a broader biological context. scispace.com Proteoglycomics, a sub-discipline that focuses on proteoglycans, integrates these approaches to study both the glycosaminoglycan chains and their core proteins simultaneously. scispace.com
Proteomics techniques are used to identify and characterize the core proteins to which DS chains are attached. By combining proteomic data with glycomic analysis of the attached DS chains, researchers can gain a complete picture of the proteoglycan structure. This integrated approach is essential for understanding how specific DS structures on defined core proteins contribute to various biological processes and diseases. scispace.comnih.gov For example, such methods have been used to characterize the DS chains of specific proteoglycans like decorin and to study changes in DS structure in diseases like colorectal cancer. nih.govscielo.br
Integrated Omics for Structure-Function Relationships
The intricate relationship between the structure of this compound (DS) and its biological functions is being unraveled through the application of integrated "omics" approaches. These methodologies combine data from glycomics, proteomics, and transcriptomics to provide a holistic view of how DS influences cellular processes. The structural complexity of DS, arising from variations in sulfation patterns and the epimerization of glucuronic acid (GlcA) to iduronic acid (IdoA), necessitates these advanced analytical strategies to decipher its "sulfation code". mdpi.comnih.gov
Glycomics platforms, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been pivotal in quantifying the various glycoforms of DS. acs.org For instance, a novel LC-MS/MS platform has been developed for the detailed quantification of chondroitin sulfate (CS) and DS oligosaccharide mixtures, providing specific information on N-acetylgalactosamine (GalNAc) sulfation positions and uronic acid epimerization. acs.org This method involves partial depolymerization of the polysaccharide chains, labeling with a fluorescent tag like 2-anthranilic acid, followed by size-exclusion chromatography and tandem mass spectrometry to identify and quantify specific structural motifs. acs.org Such approaches have been successfully applied to analyze DS preparations from various sources, including cartilage extract and the proteoglycan versican. acs.org
A comprehensive protocol for characterizing proteoglycan-derived glycosaminoglycans (GAGs) involves enriching GAGs from cell lines, followed by enzymatic digestion and analysis by nano-flow reversed-phase LC-MS/MS. nih.gov This allows for a detailed structural description of the non-reducing end, internal, and linkage region domains of DS. nih.gov For example, analysis of chromogranin-A-associated GAGs revealed copolymeric CS/DS chains primarily composed of 4-O-sulfated CS motifs interspersed with single IdoA-containing disaccharides. nih.gov This highlights the heterogeneity of DS chains, which can contain both CS and DS motifs. nih.govfrontiersin.org
Integrated omics also extends to understanding the broader biological context of DS function. By combining glycomic data with proteomic and transcriptomic analyses, researchers can correlate specific DS structures with the expression of proteins and genes involved in particular biological pathways. This is crucial for understanding the roles of DS in development, disease, and homeostasis. researchgate.net
Table 1: Methodologies in this compound Glycomics
| Methodology | Description | Application | Reference |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for separation and identification of DS oligosaccharides. | Quantification of DS glycoforms, determination of sulfation patterns, and uronic acid epimerization. | acs.org |
| Nano-flow RPLC-MS/MS | Nano-flow reversed-phase liquid chromatography-tandem mass spectrometry for high-sensitivity analysis. | Detailed structural characterization of proteoglycan-derived DS, including non-reducing end, internal, and linkage domains. | nih.gov |
| Enzymatic Digestion | Use of specific lyases (e.g., chondroitinase ABC, B, and AC I) to depolymerize DS into smaller, analyzable fragments. | Domain mapping and sequence analysis of DS chains. | nih.govnih.gov |
| Fluorescent Labeling | Derivatization of oligosaccharides with fluorescent tags (e.g., 2-anthranilic acid) to enhance detection in LC. | Facilitates quantification and high-sensitivity detection of DS fragments. | acs.org |
Identification of Novel this compound-Binding Proteins
Identifying the proteins that interact with this compound is fundamental to understanding its biological roles. frontiersin.org A variety of methods are employed to discover and characterize these interactions, which are often specific to the sulfation pattern and conformation of the DS chain. nih.gov
Affinity chromatography is a classical and powerful technique for isolating DS-binding proteins. In this method, DS is immobilized on a solid support, and cell lysates or biological fluids are passed over it. Proteins that bind to DS are retained and can then be eluted and identified by mass spectrometry. nih.gov This approach has significantly expanded the known GAG interactome. nih.gov
Modern approaches often utilize carbohydrate microarrays. frontiersin.org These arrays feature a collection of defined GAG oligosaccharides, including various DS structures, immobilized on a surface. The microarray is then incubated with a protein of interest or a complex protein mixture, and binding is detected, often through fluorescence. This high-throughput method allows for the rapid screening of interactions and can help to define the specific DS structures that a protein recognizes. frontiersin.org
The expanded GAG interactome, now containing over 4,290 interactions, provides a rich dataset for analyzing the characteristics of DS-binding proteins. nih.gov Analysis of this data reveals differences between proteins that bind to IdoA-containing GAGs like DS and those that interact with GAGs lacking IdoA. nih.gov
Emerging techniques and the integration of multiple analytical tools continue to refine our understanding of the DS interactome. nih.gov For instance, combining affinity methods with mass spectrometry and computational approaches provides a multi-faceted view of these interactions, from initial discovery to detailed structural characterization of the binding motifs. nih.gov
Table 2: Techniques for Identifying this compound-Binding Proteins
| Technique | Principle | Advantages | Reference |
| Affinity Chromatography | Separation of proteins based on their specific binding to immobilized DS. | Allows for the isolation of binding partners from complex mixtures for subsequent identification. | nih.gov |
| Carbohydrate Microarrays | High-throughput screening of protein binding to a library of immobilized GAG oligosaccharides. | Enables rapid assessment of binding specificity for different DS structures. | frontiersin.org |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface to monitor binding events in real-time. | Provides quantitative data on binding affinity and kinetics. | nih.govplos.org |
| Mass Spectrometry (MS) | Identification of proteins isolated through affinity-based methods. | High-throughput and sensitive protein identification. | nih.govnih.gov |
Computational Modeling and Simulation
Computational methods have become indispensable tools for investigating the complex world of this compound, offering insights that are often difficult to obtain through experimental techniques alone. mdpi.comnih.gov These approaches allow for the detailed examination of DS structure, flexibility, and its interactions with proteins at an atomic level. oup.com
Molecular Docking for Protein-Dermatan Sulfate Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking is used to predict how DS oligosaccharides bind to proteins. This can help identify potential binding sites and the key amino acid residues involved in the interaction. oup.comfrontiersin.org
For example, docking studies have been used to model the interaction between DS and chemokines like IL-8. oup.com These models can reproduce experimentally determined interaction sites and identify the specific residues that interact with the sugar moiety. oup.com However, the inherent flexibility of GAGs like DS presents a significant challenge for standard docking protocols. mdpi.comoup.com
To address this, more advanced strategies like combinatorial virtual library screening (CVLS) have been developed. nih.gov In a study of the interaction between DS and heparin cofactor II (HCII), CVLS was used to screen a virtual library of 192 possible topologies for a high-affinity DS hexasaccharide. acs.orgacs.org This approach successfully identified a novel binding mode that was consistent with all available experimental data. nih.govacs.orgacs.org Such studies highlight the power of computational screening to navigate the vast structural landscape of DS and predict biologically relevant interactions. acs.org
Molecular Dynamics Simulations for Conformational Flexibility and Binding Events
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study the conformational flexibility of this compound and the process of its binding to proteins over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.
MD simulations have been instrumental in understanding the structural and dynamic differences between DS and the closely related chondroitin sulfates (CS). mdpi.comnih.gov These studies have shown that DS, CS4, and CS6 are substantially different in their structural, conformational, and dynamic properties, which helps to explain their distinct protein binding specificities. mdpi.comnih.gov The presence of the flexible IdoA residue in DS, which can adopt multiple ring conformations (such as ¹C₄ chair and ²S₀ skew-boat), is a key determinant of its unique properties. nih.govnih.govpnas.org
Simulations have also been used to investigate the effect of sulfation on the conformational dynamics of DS. acs.orgnih.gov Studies on DS chains with varying degrees of sulfation have revealed that increased sulfation leads to a more rigid and linear structure. acs.orgnih.gov This rigidity can impact how DS presents itself for protein binding.
Furthermore, MD simulations can be combined with experimental data from techniques like NMR to refine the conformational models of DS oligosaccharides. nih.govnih.gov Restrained MD simulations, which incorporate experimentally derived distance and angle constraints, have been used to generate more accurate representations of the conformational behavior of DS tetrasaccharides in solution. nih.govnih.gov
Table 3: Computational Approaches in this compound Research
| Approach | Description | Key Findings/Applications | Reference |
| Molecular Docking | Predicts the binding orientation of DS to proteins. | Identification of binding sites and key interacting residues; prediction of binding modes. | oup.comfrontiersin.org |
| Combinatorial Virtual Library Screening (CVLS) | A genetic algorithm-based screening of virtual libraries of GAG structures. | Identification of high-specificity DS structures for protein binding from a large number of possibilities. | nih.govacs.orgacs.org |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of molecular systems. | Characterization of DS conformational flexibility, effects of sulfation, and the dynamics of protein-DS binding events. | mdpi.comnih.govacs.orgnih.gov |
| Restrained MD Simulations | MD simulations that incorporate experimental constraints (e.g., from NMR). | Improved definition of the conformational behavior of DS oligosaccharides in solution. | nih.govnih.gov |
Genetic and Cellular Engineering Tools
The use of genetic and cellular engineering, particularly in model organisms like mice, has been crucial for elucidating the in vivo functions of this compound. frontiersin.orgnih.gov By specifically disrupting the genes responsible for DS biosynthesis, researchers can observe the resulting phenotypes and infer the roles of DS in various physiological and pathological processes. mdpi.comnih.gov
Gene Knockout and Knockdown Strategies in Model Systems (e.g., Mouse Models)
Gene knockout strategies involve the targeted inactivation of a specific gene. In the context of this compound research, this has primarily focused on the genes encoding the enzymes responsible for its unique structure: this compound epimerases (DSE and DSEL) and dermatan 4-O-sulfotransferase-1 (D4ST1, encoded by the Chst14 gene). frontiersin.orgmdpi.com
Mice deficient in Dse (DS-epimerase 1) exhibit phenotypes such as thicker collagen fibrils in the skin, spina bifida, and abdominal wall defects, highlighting the importance of DS in collagen matrix organization and embryonic development. frontiersin.orgnih.govnih.gov The severity of the phenotype can depend on the genetic background of the mice. nih.govnih.gov
The knockout of Chst14, which is responsible for the 4-O-sulfation of GalNAc residues in dermatan, also results in severe phenotypes. Chst14 knockout mice display skin fragility, decreased skin tensile strength, thoracic kyphosis, and embryonic lethality in some cases. nih.govplos.org These features mirror those seen in the human genetic disorder musculocontractural Ehlers-Danlos syndrome (mcEDS), which is caused by mutations in the CHST14 gene. mdpi.complos.org These mouse models are therefore invaluable for studying the pathogenesis of this and related connective tissue disorders. taylorandfrancis.commdpi.com
Double knockout mice lacking both DS-epimerase 1 and 2 (Dse and Dsel) have also been generated. nih.gov These mice are completely devoid of iduronic acid and, consequently, this compound. nih.gov The majority of these double knockout mice die perinatally and exhibit a range of developmental defects, including umbilical hernia and exencephaly, underscoring the critical role of DS during embryogenesis. nih.gov
These genetic models have demonstrated that DS is essential for the proper development and homeostasis of various tissues, including skin, bone, and blood vessels. mdpi.comnih.gov They have also revealed specific functions of DS, such as its role in regulating the proliferation of neural stem cells. mdpi.comjscimedcentral.com
Table 4: Key Gene Knockout Models in this compound Research
| Gene Knockout | Enzyme Function | Key Phenotypes in Mice | Relevance to Human Disease | Reference |
| Dse (this compound epimerase 1) | Catalyzes the epimerization of GlcA to IdoA. | Altered collagen structure, thicker epidermis, spina bifida, abdominal wall defects. | Models for developmental defects and human disorders with mutations in DSE. | frontiersin.orgnih.govnih.gov |
| Chst14 (Dermatan 4-O-sulfotransferase 1) | Catalyzes 4-O-sulfation of GalNAc in dermatan. | Skin fragility, thoracic kyphosis, embryonic lethality, abnormal collagen structure. | Model for musculocontractural Ehlers-Danlos syndrome (mcEDS-CHST14). | mdpi.comnih.govplos.org |
| Dse/Dsel (Double Knockout) | Complete loss of DS epimerase activity. | Perinatal lethality, umbilical hernia, exencephaly; complete absence of DS. | Demonstrates the essential role of DS in embryonic development. | nih.gov |
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are indispensable tools for dissecting the specific molecular mechanisms through which this compound (DS) influences cellular behavior. These systems allow for controlled investigations into the roles of DS in cell signaling, proliferation, matrix organization, and pathophysiology. By using isolated cell populations, researchers can manipulate experimental conditions with high precision to understand the direct effects of DS and its associated proteoglycans.
A variety of cell types have been employed to model the diverse biological contexts in which DS is active. These include primary cells, such as human dermal fibroblasts (HDF), and established cell lines like BALB/c 3T3 cells, pre-osteoblastic MC3T3-E1 cells, and various cancer cell lines. nih.govnih.govresearchgate.net The choice of cell model depends on the specific biological question, from wound healing and tissue development to cancer progression. nih.govfrontiersin.org
Mechanistic studies using these models have revealed that the functions of DS are often dependent on its specific structure, including the content of L-iduronic acid (IdoA) and its sulfation patterns. nih.govjscimedcentral.com For instance, the epimerization of D-glucuronic acid to IdoA is a key step that confers unique biological activities to DS compared to its precursor, chondroitin sulfate. mdpi.com
Cell Signaling and Proliferation
In vitro models have been crucial in establishing DS as a significant regulator of cell signaling, often by modulating the activity of growth factors.
Fibroblast Growth Factor (FGF) Signaling : Studies using cultured human lung fibroblasts and lymphoid cell lines have shown that soluble DS can activate FGF-2 and FGF-7, which are critical for initiating cellular proliferation. sigmaaldrich.comnih.gov For example, DS is the principal glycosaminoglycan cofactor for FGF-7, stimulating the division of keratinocytes and the phosphorylation of mitogen-activated protein kinase (MAPK). sigmaaldrich.comnih.gov The minimum DS structure required for this activity has been identified as an octasaccharide for FGF-2 and a decasaccharide for FGF-7. nih.govsigmaaldrich.com
Hepatocyte Growth Factor (HGF) Signaling : In esophagus squamous cell carcinoma (ESCC) cell lines, DS has been shown to interact with HGF. nih.govaacrjournals.org Silencing the enzyme responsible for IdoA formation in these cells led to decreased migration and invasion capabilities, which was associated with reduced cellular interaction with HGF and inhibition of pERK-1/2 signaling. nih.gov
Osteogenesis : In pre-osteoblast MC3T3-E1 cells, immobilized chondroitin sulfate/dermatan sulfate (CS/DS) was found to support osteoblast differentiation by promoting collagen production and mineralization. nih.gov Mechanistically, CS/DS alone was shown to significantly increase the expression of pERK1/2. nih.gov
Neuronal Development : Using murine embryonic stem cells and human neural stem cells, studies have demonstrated that DS can promote neuronal differentiation, potentially through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. jscimedcentral.com The sulfation patterns of DS chains are believed to directly influence the binding of neurotrophic factors and subsequent signaling. jscimedcentral.com
Extracellular Matrix (ECM) Organization and Cell Adhesion
The role of DS in structuring the ECM is often studied using fibroblasts, which are responsible for synthesizing matrix components.
Collagen Fibrillogenesis : The DS-containing proteoglycan decorin is a key regulator of collagen synthesis. nih.govplos.org Using a 3D cell culture model with decorin-null (Dcn-/-) fibroblasts, researchers found that the fibrillar collagen phenotype could be rescued by adding decorin, but not the decorin protein core lacking the DS chain. nih.govplos.org This highlights the essential role of the DS glycosaminoglycan chain in proper collagen matrix organization. plos.org These studies also revealed that decorin, via its DS chain, influences the vimentin (B1176767) intermediate filament system and modulates α2β1 integrin levels. nih.gov
Cell Adhesion : In cultures of BALB/c 3T3 cells and bovine dermal fibroblasts, DS proteoglycans were found to inhibit the attachment and spreading of cells on fibronectin-coated surfaces. nih.gov The proposed mechanism involves the binding of DS-PGs to the glycosaminoglycan-binding sites on fibronectin, thereby blocking its interaction with cell surface receptors. nih.gov
Dermal Fibroblast Activity : In human dermal fibroblasts, DS has been shown to induce proliferation and stimulate the synthesis of key ECM proteins. researchgate.net Treatment with DS led to a significant increase in the production of type III collagen and elastin. researchgate.net
Role in Pathophysiology
Cell culture models are also vital for understanding the role of DS in diseases like cancer.
Cancer : In human esophagus squamous cell carcinoma (ESCC) cells, the presence of IdoA-containing DS was linked to increased migration and invasion. nih.govaacrjournals.org Downregulation of the enzyme that forms IdoA reduced these tumorigenic properties. aacrjournals.org In breast cancer cell lines, structurally distinct DS variants were found to induce oxidative stress and necroptosis, suggesting a complex, context-dependent role in cancer biology. mdpi.com
The following tables summarize key research findings from various in vitro cell culture studies on this compound.
Table 1: Mechanistic Findings from In Vitro Cell Culture Models in this compound Research
| Cell Model | DS Context | Key Mechanistic Finding | Reference(s) |
|---|---|---|---|
| Human Lung Fibroblasts | Soluble this compound | Activates FGF-2, initiating cellular proliferation. | sigmaaldrich.com |
| BaF/KGFR Lymphoid Cell Line | Exogenous this compound | Acts as the principal cofactor for FGF-7, stimulating cell division and MAPK phosphorylation. | nih.gov |
| Esophagus Squamous Carcinoma Cells (TE-1) | Endogenous DS (IdoA-containing) | Promotes cell migration and invasion via interaction with HGF and pERK-1/2 signaling. | nih.govaacrjournals.org |
| Pre-osteoblast Cells (MC3T3-E1) | Immobilized CS/DS | Supports osteoblast differentiation by increasing pERK1/2 expression. | nih.gov |
| Decorin-null (Dcn-/-) Fibroblasts (3D Culture) | Decorin Proteoglycan | The DS chain of decorin is essential for rescuing the collagen fibril phenotype and regulating α2β1 integrin. | nih.govplos.org |
| BALB/c 3T3 Cells / Dermal Fibroblasts | This compound Proteoglycans (DS-PGs) | Inhibit cell adhesion on fibronectin by blocking GAG-binding sites. | nih.gov |
| Human Dermal Fibroblasts (HDF) | Exogenous this compound | Induces proliferation and increases the synthesis of Type III Collagen and Elastin. | researchgate.net |
| Murine Embryonic / Human Neural Stem Cells | Exogenous this compound | Promotes neuronal differentiation, activating the ERK1/2 pathway. | jscimedcentral.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (DS) |
| Chondroitin sulfate (CS) |
| L-iduronic acid (IdoA) |
| D-glucuronic acid |
| N-acetyl-D-galactosamine (GalNAc) |
| Fibroblast Growth Factor-2 (FGF-2) |
| Fibroblast Growth Factor-7 (FGF-7) |
| Hepatocyte Growth Factor (HGF) |
| Decorin |
| Vimentin |
| α2β1 integrin |
| Fibronectin |
| Collagen (Type I and Type III) |
| Elastin |
| Heparin |
| Keratan sulfate |
| Biglycan |
| Thrombin |
| Antithrombin III |
Emerging Research Avenues and Unanswered Questions in Dermatan Sulfate Biology
Defining the Full Repertoire of Dermatan Sulfate-Binding Proteins and Their Functional Specificity
A fundamental aspect of understanding this compound's function lies in identifying its binding partners and deciphering the specificity of these interactions. While a number of DS-binding proteins have been identified, including growth factors, cytokines, chemokines, and ECM components, the complete repertoire is far from established. oup.comnih.govpatsnap.com The central challenge lies in the fact that the interaction is not merely based on charge, but on the specific arrangement of sulfated and non-sulfated sugar residues along the polysaccharide chain. nih.gov
Emerging research is focused on developing and applying high-throughput screening methods to identify novel DS-binding proteins. This includes techniques like affinity chromatography coupled with mass spectrometry and glycan microarrays. Understanding the full spectrum of these interactions is crucial, as it will unveil new biological pathways regulated by dermatan sulfate (B86663).
A key unanswered question is how the specific sulfation patterns and the presence of iduronic acid (IdoA) residues dictate binding affinity and functional outcomes. oup.com For instance, different sulfation patterns on the N-acetylgalactosamine (GalNAc) and IdoA residues can create unique binding sites for different proteins, leading to distinct biological effects. oup.comsigmaaldrich.com Future research will need to correlate specific DS structures with their protein interactomes to build a comprehensive map of its functional specificity.
Elucidating the Precise Enzymatic Mechanisms Governing Complex Sulfation Patterns
The remarkable structural diversity of this compound is a direct result of a complex and tightly regulated biosynthetic process involving a suite of enzymes. oup.comnih.gov This process includes the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) and the subsequent sulfation at various positions on the sugar rings. nih.govresearchgate.net While the key enzymes, such as this compound epimerases (DSEs) and various sulfotransferases, have been identified, the precise mechanisms that govern the generation of specific, non-random sulfation patterns remain largely enigmatic. mdpi.comnih.gov
A major area of investigation is to understand how the expression and activity of these enzymes are regulated in a tissue-specific and developmentally-controlled manner. This will shed light on how cells produce DS chains with distinct structures to perform specific functions in different contexts. Furthermore, the interplay between different modifying enzymes in the Golgi apparatus is a critical area of study. For example, it is still unclear how the epimerization and sulfation reactions are coordinated to produce the final, functional DS structure. mdpi.com
Unanswered questions in this area include:
What are the signaling pathways that control the expression and localization of DS biosynthetic enzymes?
How do the enzymes within the Golgi "talk" to each other to create specific sulfation motifs?
Are there additional, yet-to-be-discovered enzymes involved in DS biosynthesis and modification?
Answering these questions will be pivotal for understanding both normal physiology and the pathological consequences of aberrant DS synthesis. mdpi.com
Understanding the Interplay Between this compound Structure and the Cellular Microenvironment
This compound does not exist in isolation; it is a key component of the dynamic cellular microenvironment. mdpi.com Its structure and function are intricately linked to the surrounding milieu, which includes other ECM components, growth factors, and cells. The structural remodeling of this compound is observed in various physiological and pathological conditions, such as cancer and wound healing, highlighting its active role in responding to and shaping the microenvironment. mdpi.comnih.gov
A significant research focus is to understand how changes in the cellular microenvironment, such as inflammation or hypoxia, influence the expression of DS biosynthetic enzymes and, consequently, the structure of newly synthesized DS chains. mdpi.com Conversely, researchers are investigating how specific DS structures can modulate the properties of the ECM, such as its stiffness and hydration, and influence cell behavior, including adhesion, migration, and differentiation. patsnap.com
Key questions that remain to be addressed include:
How do physical cues from the ECM, like mechanical stress, regulate DS biosynthesis?
What are the specific DS structures that are upregulated in different disease states, and how do they contribute to disease progression? patsnap.com
Can we therapeutically target the interplay between DS and the microenvironment to treat diseases like cancer and fibrosis? numberanalytics.com
Investigating the Role of this compound in Novel Mechanistic Disease Models
The critical role of this compound in various diseases is becoming increasingly apparent. oup.com Genetic disorders caused by mutations in DS biosynthetic enzymes, such as certain forms of Ehlers-Danlos syndrome, have provided direct evidence for its importance in tissue integrity. mdpi.comnih.gov Furthermore, altered DS expression and structure have been implicated in cardiovascular disease, cancer, and infectious diseases. oup.compatsnap.com
The development and use of novel mechanistic disease models, including genetically engineered mice and 3D organoid cultures, are crucial for dissecting the precise roles of this compound in these pathologies. mdpi.comresearchgate.net These models allow for controlled investigations into how the absence or alteration of specific DS structures contributes to disease phenotypes. For example, knockout mouse models for DS biosynthetic enzymes have revealed its essential role in skin development, vascular integrity, and nerve regeneration. mdpi.comnih.gov
Future research will focus on creating more sophisticated disease models that can recapitulate the complex interplay of factors seen in human diseases. A key challenge is to develop models that can distinguish the roles of this compound from those of other closely related glycosaminoglycans, such as chondroitin (B13769445) sulfate. Investigating this compound in the context of neurocristopathies and its requirement for neural crest cell migration are also emerging areas of interest. biologists.com
Development of Advanced Analytical Tools for High-Resolution this compound Sequencing
A major bottleneck in understanding the structure-function relationship of this compound has been the lack of robust analytical tools for its sequencing. nih.gov The inherent heterogeneity and complexity of DS chains, with their variable sulfation patterns and epimerization, make detailed structural analysis extremely challenging. nih.govfrontiersin.org
Significant progress is being made in the development of advanced analytical techniques to overcome these hurdles. Mass spectrometry (MS)-based approaches, particularly when coupled with sophisticated separation methods like ion mobility spectrometry (IMS), are emerging as powerful tools for the detailed characterization of DS oligosaccharides. nih.goviu.edu These methods can provide information on the composition, sequence, and even the three-dimensional structure of DS fragments.
Q & A
Basic: What methodological approaches are recommended for structural characterization of dermatan sulfate (DS) in tissue samples?
To analyze DS structure, use enzymatic digestion (e.g., chondroitinase ABC) followed by high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to resolve disaccharide units . Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying sulfation patterns (e.g., 4-O- vs. 6-O-sulfation) and IdoA/GlcA epimerization . For tissue-specific localization, fluorescent probes (e.g., those sensitive to DS charge density) can be employed in mix-and-read assays with optimized DMSO/water ratios to enhance specificity .
Basic: How does this compound contribute to extracellular matrix (ECM) organization in disease contexts?
DS regulates collagen fibril assembly and ECM stability via interactions with fibromodulin and decorin. In colorectal cancer, DS biosynthesis pathways (e.g., CHST15 sulfotransferase activity) are enriched, influencing tumor microenvironment remodeling . Methodologically, RNA-seq coupled with gene ontology (GO) enrichment analysis (e.g., DAVID tools) can identify DS-related pathways like "this compound proteoglycan metabolic processes" .
Advanced: How to design experiments to study DS-growth factor interactions with minimal confounding variables?
- Controlled systems : Use recombinant growth factors (e.g., FGF-2) and purified DS chains with defined sulfation patterns.
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity .
- Cell-based validation : Knockout models (e.g., DS-epi1 mutants) or siRNA silencing to isolate DS-specific effects .
Address data variability by normalizing to heparan sulfate controls and reporting charge density (e.g., elemental analysis for sulfation degree) .
Advanced: How to resolve contradictions in DS biosynthesis data across species or tissues?
Contradictions often arise from species-specific sulfotransferase expression (e.g., human vs. porcine DS ). Mitigate this by:
Meta-analysis : Compare transcriptomic datasets (e.g., GEO Database) for CHST family enzyme expression.
Enzymatic profiling : Quantify sulfotransferase activity in tissue homogenates via radiolabeled sulfate incorporation assays .
Statistical rigor : Apply Benjamini-Hochberg correction to reduce false discovery rates in high-throughput studies .
Methodological: What techniques are optimal for detecting DS in complex biological matrices (e.g., serum)?
Fluorescent probes (e.g., cationic europium complexes) enable DS detection in aqueous samples with ≥80% water content. Calibrate using standardized DS sodium salt (porcine intestinal mucosa) with certified sulfation degrees . For serum, pre-treat with proteinase K to eliminate albumin interference, followed by ultrafiltration (10 kDa cutoff) .
Advanced: What mechanisms underlie DS's dual roles in cancer progression and suppression?
DS exhibits context-dependent effects:
- Pro-tumor : Upregulated in colorectal cancer stroma, promoting angiogenesis via VEGF-A binding .
- Anti-tumor : Suppresses melanoma metastasis by inhibiting MMP-2/9 activation .
Use co-culture models (e.g., cancer-associated fibroblasts + tumor cells) and spatial transcriptomics to map DS spatial heterogeneity. Validate with IHC for DS epitopes (e.g., GD3A12 antibody) .
Methodological: How to quantify DS in pharmacokinetic studies while minimizing matrix effects?
- Sample prep : Solid-phase extraction (SPE) with anion-exchange cartridges to isolate DS from glycosaminoglycans (GAGs).
- Quantitation : LC-MS/MS with multiple reaction monitoring (MRM) for DS-specific disaccharides (ΔDi-4S/6S) .
- Calibration : Use deuterated internal standards (e.g., ΔDi-4S-d4) to correct ion suppression .
Advanced: How to investigate DS's role in modulating TGF-β signaling pathways?
Binding assays : Biolayer interferometry (BLI) to measure DS-TGF-β affinity.
Pathway analysis : RNAi knockdown of DS biosynthesis enzymes (e.g., DSE), followed by SMAD2/3 phosphorylation assays .
In vivo models : DS-epi1 knockout mice to assess fibrotic responses .
Advanced: What biophysical techniques clarify DS's conformational dynamics in solution?
- Small-angle X-ray scattering (SAXS) : Resolves DS chain flexibility and aggregation states.
- Molecular dynamics (MD) simulations : Model IdoA ring conformations (¹C₄ vs. ²S₀) and sulfate group interactions .
- Circular dichroism (CD) : Detects pH-dependent conformational shifts in DS helices .
Basic: How to synthesize a comprehensive literature review on DS's multifunctionality?
Search strategy : Use PubMed/MEDLINE with MeSH terms: "this compound/therapeutic use" OR "this compound/metabolism."
Data extraction : Tabulate findings by biological role (e.g., coagulation, ECM remodeling) and methodological rigor (e.g., sample size, controls).
Gaps identification : Highlight understudied areas (e.g., DS in neuroinflammation) using PRISMA frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
